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Core Science & Biosynthesis

Foundational

physicochemical properties of 6-Bromo-4,8-dichloro-5-methoxyquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4,8-dichloro-5-methoxyquinoline For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4,8-dichloro-5-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties, synthetic strategies, and potential applications of the novel heterocyclic compound, 6-Bromo-4,8-dichloro-5-methoxyquinoline. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust predictive framework. By synthesizing data from structurally analogous quinoline derivatives and applying fundamental principles of medicinal chemistry, this guide offers valuable insights for researchers working on the synthesis, characterization, and application of this compound, particularly in the context of drug discovery and materials science.

Introduction and Molecular Overview

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous approved pharmaceuticals.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of electronic, steric, and lipophilic properties, enabling the targeted design of molecules with specific pharmacological profiles.

This guide focuses on the specific derivative, 6-Bromo-4,8-dichloro-5-methoxyquinoline. Its structure is characterized by a unique substitution pattern that suggests significant potential as a versatile chemical intermediate. The presence of two reactive chloro groups, a bromo moiety suitable for cross-coupling, and a methoxy group to modulate electronic properties makes it a compelling candidate for library synthesis and as a scaffold for kinase inhibitors.[1] Understanding its core physicochemical properties is the critical first step in unlocking this potential.

Synthesis_Workflow A Substituted Aniline (e.g., 2-chloro-3-methoxyaniline) C Intermediate Adduct A->C B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D E 4-Hydroxy-5-methoxy-8-chloroquinoline D->E F Bromination (NBS) E->F G 6-Bromo-4-hydroxy-5-methoxy-8-chloroquinoline F->G H Chlorination (POCl₃) G->H I 6-Bromo-4,8-dichloro-5-methoxyquinoline H->I

Caption: Proposed synthetic workflow for 6-Bromo-4,8-dichloro-5-methoxyquinoline.

Causality Behind Experimental Choices:

  • Gould-Jacobs Reaction: This is a robust and widely used method for constructing the quinoline-4-ol core from anilines and malonic acid derivatives. The high temperature required for the cyclization step drives the reaction to completion. [3]* Bromination with NBS: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings. The methoxy group at C5 activates the ring, directing bromination to the C6 position.

  • Chlorination with POCl₃: Phosphorus oxychloride (POCl₃) is the standard reagent for converting 4-hydroxyquinolines (which exist as the tautomeric 4-quinolones) into the more reactive 4-chloroquinolines. This is a crucial step for enabling subsequent nucleophilic substitution reactions. [4][5][6]

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical fact, the following self-validating experimental protocols are recommended.

Protocol 1: Determination of Melting Point
  • Sample Preparation: Place a small amount (1-2 mg) of the dry, purified compound into a capillary tube, sealed at one end.

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus. Heat at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The melting point of a pure compound should be sharp (a narrow range of < 2 °C).

Protocol 2: Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility in a given solvent at a specific temperature.

  • Preparation: Add an excess amount of the compound to a known volume (e.g., 5 mL) of the selected solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached. [7]3. Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifuge the sample to ensure complete separation of the solid from the saturated solution.

  • Quantification: Carefully withdraw a known aliquot of the supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.

Protocol 3: Spectroscopic Characterization for Structural Validation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct aromatic proton signals. The chemical shifts will be influenced by the electronic effects of the substituents. The methoxy group will appear as a singlet at approximately 3.9-4.2 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of 10 unique carbon atoms in the structure. The chemical shifts of the carbons bonded to the halogens and the methoxy group will be characteristic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. [4]* Infrared (IR) Spectroscopy: Will show characteristic peaks for C=C and C=N stretching in the aromatic ring (approx. 1500-1600 cm⁻¹) and C-O stretching for the methoxy group (approx. 1050-1250 cm⁻¹).

Potential Applications in Drug Discovery: A Versatile Scaffold

The true value of 6-Bromo-4,8-dichloro-5-methoxyquinoline lies in its potential as a versatile building block for creating libraries of new chemical entities.

Scaffold_Application cluster_core Core Scaffold cluster_reactions Chemical Modifications cluster_products Resulting Derivatives Core 6-Bromo-4,8-dichloro- 5-methoxyquinoline R1 Nucleophilic Aromatic Substitution (at C4-Cl) Core->R1 + R-NH₂ R2 Suzuki / Buchwald-Hartwig Cross-Coupling (at C6-Br) Core->R2 + R-B(OH)₂ (Pd Catalyst) P1 4-Anilinoquinolines (Kinase Inhibitors) R1->P1 P2 4-Aminoalkylquinolines (Antimalarials, etc.) R1->P2 P3 6-Aryl/Heteroaryl Quinoline (Expanded Scaffolds) R2->P3

Caption: Role of 6-Bromo-4,8-dichloro-5-methoxyquinoline as a scaffold in medicinal chemistry.

  • Kinase Inhibitor Development: The 4-chloro position is highly susceptible to nucleophilic aromatic substitution by amines. This allows for the straightforward synthesis of 4-anilinoquinoline derivatives, a well-established scaffold for potent ATP-competitive kinase inhibitors. [1]The various substituents on the core (C5-methoxy, C6-bromo, C8-chloro) provide additional points for interaction within the kinase active site, potentially enhancing potency and selectivity.

  • Cross-Coupling Chemistry: The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this single intermediate. [1]* Structure-Activity Relationship (SAR) Studies: The distinct electronic and steric environment at each position allows for systematic exploration of SAR. By generating a library of derivatives with modifications at C4 and C6, researchers can probe the specific interactions required for biological activity against a target of interest.

Conclusion

While direct experimental data for 6-Bromo-4,8-dichloro-5-methoxyquinoline remains to be published, a comprehensive profile of its physicochemical properties and reactivity can be reliably predicted through the analysis of analogous structures and the application of fundamental chemical principles. It is projected to be a high-melting, lipophilic solid with poor aqueous solubility. Its true potential is realized as a highly versatile intermediate for medicinal chemistry, offering multiple reactive sites for the strategic development of novel, biologically active compounds. The experimental protocols and synthetic strategies outlined in this guide provide a clear and actionable framework for researchers to synthesize, characterize, and utilize this promising scaffold in their drug discovery and development efforts.

References

  • ChemSynthesis. (2025, May 20). 6-bromo-4,8-dimethoxy-2-methylquinoline.
  • MDPI. (2026, February 13). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][8][9]. Retrieved from MDPI.

  • ResearchGate. 5,7-Dibromo-8-methoxyquinoline.
  • PubChem. 4-Bromo-6-methoxyquinoline.
  • ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.
  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
  • Guidechem. (2020, October 16). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?
  • BenchChem. Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry.
  • Sigma-Aldrich. 6-bromo-5-methoxy-quinoline.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-8-methoxyquinoline. PubChem.
  • Organic Syntheses. 6-methoxy-8-nitroquinoline.
  • Guidechem. 6-bromo-4-chloro-5,8-dimethoxyquinoline.
  • PMC. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • BenchChem. An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents.
  • PubChem. 6-Bromo-4-chloro-7-methoxyquinoline.
  • ResearchGate. The role of the methoxy group in approved drugs.
  • BenchChem. Technical Guide: Spectral and Synthetic Profile of 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • ResearchGate. Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline.
  • MDPI. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • ChemScene. 6-Bromo-4-chloro-5,8-difluoroquinoline.
  • MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
  • BLD Pharm. 4-Bromo-6-methoxyisoquinoline.

Sources

Exploratory

An In-Depth Technical Guide to Substituted Quinolines: Focus on the Hypothetical Structure of 6-Bromo-4,8-dichloro-5-methoxyquinoline

Introduction The quinoline scaffold is a privileged heterocyclic motif fundamental to medicinal chemistry and materials science. Its rigid, aromatic structure serves as a versatile template for developing therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif fundamental to medicinal chemistry and materials science. Its rigid, aromatic structure serves as a versatile template for developing therapeutic agents, agrochemicals, and functional dyes. The targeted substitution on the quinoline core allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the structural elucidation of halogenated and methoxylated quinolines, using the specific, albeit undocumented, compound 6-Bromo-4,8-dichloro-5-methoxyquinoline as a central case study.

While a comprehensive search of established chemical databases and literature did not yield a specific entry for 6-Bromo-4,8-dichloro-5-methoxyquinoline, this document serves to:

  • Define its hypothetical chemical structure and identifiers based on IUPAC nomenclature.

  • Provide verified data for structurally analogous compounds to offer a comparative baseline.

  • Outline a plausible, generalized synthetic strategy for this class of molecules based on established chemical precedent.

This guide is intended for researchers and professionals in drug development and chemical synthesis, providing both foundational knowledge and practical insights into the chemistry of complex quinoline derivatives.

Section 1: Chemical Identity and Structural Elucidation

The precise arrangement of substituents on the quinoline ring dictates the molecule's identity and reactivity. Based on its IUPAC name, the structure of 6-Bromo-4,8-dichloro-5-methoxyquinoline can be systematically deconstructed.

Hypothetical Molecular Structure

The name defines a quinoline core with the following substitutions:

  • A bromine atom at position 6.

  • A chlorine atom at position 4.

  • A chlorine atom at position 8.

  • A methoxy group (-OCH₃) at position 5.

The resulting molecular connectivity is visualized below.

Caption: Hypothetical 2D structure of 6-Bromo-4,8-dichloro-5-methoxyquinoline.

Predicted Chemical Identifiers

From the derived structure, key chemical identifiers can be predicted. The Simplified Molecular-Input Line-Entry System (SMILES) provides a machine-readable line notation of the structure.[1]

Predicted SMILES: COC1=C(C=C(Br)C=C2)C2=NC=C(Cl)C1=C(Cl)

This string represents the quinoline core with the specified substituents at their designated positions.

Summary of Predicted and Related Compound Properties

For context and comparison, the predicted properties of the target compound are presented alongside verified data for structurally similar quinolines found in chemical databases.

Property6-Bromo-4,8-dichloro-5-methoxyquinoline (Predicted)6-Bromo-4-chloro-8-methoxy-2-methylquinoline[2]6-Bromo-4-chloro-7-methoxyquinoline[3]
IUPAC Name 6-Bromo-4,8-dichloro-5-methoxyquinoline6-Bromo-4-chloro-8-methoxy-2-methylquinoline6-Bromo-4-chloro-7-methoxyquinoline
CAS Number Not Available89446-12-8476660-71-6
Molecular Formula C₁₀H₅BrCl₂NOC₁₁H₉BrClNOC₁₀H₇BrClNO
Molecular Weight 309.97 g/mol 286.55 g/mol 272.52 g/mol
Canonical SMILES COC1=C(C=C(Br)C=C2)C2=NC=C(Cl)C1=C(Cl)CC1=CC(=C2C=C(C=C(C2=N1)OC)Br)ClCOC1=CC2=NC=CC(=C2C=C1Br)Cl

Section 2: Plausible Synthetic Strategy

While no specific synthesis for 6-Bromo-4,8-dichloro-5-methoxyquinoline is published, a logical pathway can be proposed based on established methodologies for analogous structures, such as the synthesis of 6-bromo-4-chloro-7-methoxy-quinoline.[4] The general approach involves the construction of a substituted 4-quinolinol intermediate followed by chlorination.

Generalized Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a suitably substituted aniline precursor.

  • Step 1: Condensation Reaction. The synthesis would likely begin with a substituted aniline, in this case, 3-bromo-5-chloro-4-methoxyaniline . This precursor would undergo condensation with a cyclizing agent like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of an orthoformate. This step builds the initial framework that will become part of the quinoline ring system.[4][5]

  • Step 2: Thermal Cyclization. The intermediate from the condensation reaction is subjected to high-temperature thermal cyclization, often in a high-boiling solvent such as diphenyl ether. This forces the ring closure to form the core heterocyclic structure, yielding a 6-bromo-8-chloro-5-methoxyquinolin-4-ol intermediate.[4][5][6]

  • Step 3: Chlorination. The final step is the conversion of the 4-hydroxyl group of the quinolinol intermediate into a chloro group. This is a standard transformation typically achieved by heating the intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][7] This reaction introduces the final chlorine at the C4 position, yielding the target molecule.

Workflow Diagram

The logical flow of this proposed synthesis is illustrated below.

G A Substituted Aniline (e.g., 3-bromo-5-chloro-4-methoxyaniline) B Condensation + Meldrum's Acid + Trimethyl Orthoformate A->B C Intermediate Adduct B->C D Thermal Cyclization (High-Temp Solvent, e.g., Diphenyl Ether) C->D E Substituted 4-Quinolinol (6-bromo-8-chloro-5-methoxyquinolin-4-ol) D->E F Chlorination (e.g., POCl₃) E->F G Final Product (6-Bromo-4,8-dichloro-5-methoxyquinoline) F->G

Caption: Generalized workflow for the synthesis of substituted 4-chloroquinolines.

Rationale for Experimental Choices
  • Choice of Starting Material: The selection of the aniline precursor is critical as it installs the substituents on what will become the benzene portion of the quinoline ring (positions 5, 6, 7, and 8). The synthesis is therefore contingent on the availability of the correctly substituted aniline.

  • Cyclization Chemistry: The use of Meldrum's acid and subsequent thermal cyclization is a well-established and robust method known as the Gould-Jacobs reaction for constructing the quinoline core. It reliably produces the 4-quinolinol intermediate, which is the immediate precursor to the final product.[4]

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for converting hydroxyl groups on heterocyclic rings, particularly at the 4-position of quinolines, to chlorides.[7] Its effectiveness and the typically high yields of this reaction make it the authoritative choice for this transformation.

Section 3: Applications and Future Directions

Halogenated quinolines are extensively used as versatile intermediates in organic synthesis. The chloro-substituents, particularly at the C4 position, are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of functional groups, including amines, ethers, and thioethers, to build more complex molecules.

Compounds with substitution patterns similar to 6-Bromo-4,8-dichloro-5-methoxyquinoline are often investigated as precursors for kinase inhibitors, antimalarial drugs, and other biologically active compounds.[8] The specific combination of halogens and a methoxy group in the target molecule could impart unique electronic and steric properties, making it a potentially valuable, albeit currently hypothetical, building block for discovery chemistry programs.

References

  • ChemSynthesis. 6-bromo-4,8-dimethoxy-2-methylquinoline. Available at: [Link].

  • PubChem. 6-Bromo-4-chloro-7-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link].

  • Scribd. Synthesis of 6-Bromoquinoline. Available at: [Link].

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link].

  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • PubChem. 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 4-Bromo-8-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 6-Bromo-5-chloroquinoline. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 6-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link].

  • Chegg.com. Solved What is the IUPAC name for the following molecule?. Available at: [Link].

  • Zymvol. How to write a reaction in SMILES format. Available at: [Link].

  • Testbook. The correct IUPAC name of the following compound is:. Available at: [Link].

  • The Good Scents Company. 6-methoxyquinoline. Available at: [Link].

  • PubChem. 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link].

  • University of California, Davis. Basic IUPAC Nomenclature I.

Sources

Foundational

The Solubility Landscape of 5-Methoxy-Substituted Quinolines: A Technical Guide for Drug Development Professionals

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a methoxy group at the 5-position of the quinoline ring system si...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a methoxy group at the 5-position of the quinoline ring system significantly influences its physicochemical properties, most notably its solubility in organic solvents. This property is a critical determinant of a compound's suitability for various stages of drug development, from synthesis and purification to formulation and biological screening. This in-depth technical guide provides a comprehensive overview of the solubility of 5-methoxy-substituted quinolines in organic solvents, grounded in both available data and the fundamental principles of physical organic chemistry. It offers a detailed experimental protocol for solubility determination and explores the causal relationships between molecular structure, solvent properties, and dissolution.

Introduction: The Significance of Solubility in Quinoline-Based Drug Discovery

Quinoline and its derivatives are integral to the development of a wide array of pharmaceuticals, demonstrating efficacy as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The substitution pattern on the quinoline ring system allows for the fine-tuning of its biological activity and pharmacokinetic profile.[1] The 5-methoxy substitution, in particular, introduces an electron-donating group that can alter the molecule's polarity, hydrogen bonding capacity, and crystal lattice energy, all of which are key factors governing its solubility.[3]

A thorough understanding of a compound's solubility is paramount for:

  • Synthetic Route Optimization: Selecting appropriate solvents for reactions and workup procedures.

  • Purification and Crystallization: Developing efficient methods for isolating and purifying the target compound.

  • Formulation Development: Creating stable and bioavailable drug products for preclinical and clinical studies.

  • In Vitro and In Vivo Screening: Ensuring accurate concentration of the compound in biological assays.

While extensive quantitative solubility data for 5-methoxyquinoline is not abundant in public literature, we can infer its behavior by examining data from structurally similar compounds and by applying established principles of chemical solubility.

Solubility Profile of Methoxy-Substituted Quinolines

Direct, quantitative solubility data for 5-methoxyquinoline remains elusive in readily accessible literature. However, qualitative descriptions and data for analogous compounds provide a valuable framework for understanding its likely solubility profile. Generally, quinoline and its derivatives exhibit good solubility in a range of organic solvents due to their aromatic and heterocyclic nature.[4] The presence of the methoxy group, an electron-donating substituent, can further influence these interactions.

The following table summarizes the available qualitative and quantitative solubility data for 5-methoxyquinoline and related methoxy-substituted and other substituted quinolines to provide a comparative perspective.

CompoundSolventSolubilitySource(s)
5-Methoxyquinoline EthanolSoluble[1]
DichloromethaneSoluble[1]
ChloroformSoluble[5]
6-Methoxyquinoline EthanolSoluble[6]
Dimethyl Sulfoxide (DMSO)200 mg/mL (1256.36 mM)[5]
WaterVery slightly soluble[6]
8-Methoxyquinoline WaterSlightly soluble[7]
5,7-Dibromo-8-hydroxyquinoline Acetonitrile, Acetone, Ethyl acetate, Chloroform, Dichloromethane, Benzene, TolueneFairly soluble[3]
Quinoline (unsubstituted) Hot WaterReadily soluble[8]
Cold WaterSlightly soluble[8]
Alcohol, Ether, and most organic solventsSoluble[9]

The Science of Solubility: Understanding the "Why"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For 5-methoxyquinoline, the key structural features influencing its solubility are the aromatic quinoline core, the nitrogen heteroatom, and the 5-methoxy group.

The Role of the Quinoline Core and Methoxy Substituent

The quinoline ring system is aromatic and largely nonpolar, predisposing it to favorable van der Waals interactions (specifically, London dispersion forces) with nonpolar and weakly polar organic solvents.[1] The nitrogen atom in the pyridine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.[10]

The methoxy group (-OCH₃) at the 5-position introduces several key effects:

  • Polarity: The C-O bond and the lone pairs on the oxygen atom introduce a dipole moment, increasing the overall polarity of the molecule compared to unsubstituted quinoline. This can enhance solubility in polar solvents.

  • Hydrogen Bond Acceptance: The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, further promoting interactions with protic solvents.

  • Steric Effects: The position of the substituent can influence how solvent molecules approach and solvate the quinoline core.

The interplay of these factors dictates the solubility in different classes of organic solvents. For instance, in a protic solvent like ethanol, both the quinoline nitrogen and the methoxy oxygen can accept hydrogen bonds from the solvent's hydroxyl group, leading to good solubility. In a polar aprotic solvent like DMSO, the strong dipole of the solvent can interact favorably with the dipole of 5-methoxyquinoline. In nonpolar solvents like toluene, the primary interactions will be the weaker London dispersion forces with the aromatic rings.

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular forces that govern the dissolution of 5-methoxy-substituted quinolines in different types of organic solvents.

Intermolecular Forces in the Dissolution of 5-Methoxyquinoline cluster_solute 5-Methoxyquinoline cluster_solvents Organic Solvents solute Quinoline Core (Aromatic, Nonpolar) protic Protic Solvents (e.g., Ethanol) - H-bond donors solute->protic Dispersion Forces polar_aprotic Polar Aprotic Solvents (e.g., DMSO) - Strong dipoles solute->polar_aprotic Dispersion Forces nonpolar Nonpolar Solvents (e.g., Toluene) - Primarily dispersion forces solute->nonpolar Dispersion Forces N_atom Nitrogen Heteroatom (H-bond acceptor) N_atom->protic Hydrogen Bonding N_atom->polar_aprotic Dipole-Dipole methoxy Methoxy Group (Polar, H-bond acceptor) methoxy->protic Hydrogen Bonding methoxy->polar_aprotic Dipole-Dipole

Caption: Key intermolecular forces driving the solubility of 5-methoxyquinoline.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[4] It is based on the principle of creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Rationale for the Shake-Flask Method

This method is favored for its accuracy and reproducibility. By allowing the system to reach equilibrium, it provides a true measure of the maximum amount of a compound that can dissolve in a solvent at a specific temperature. This is crucial for establishing reliable data for formulation and other developmental activities.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 5-Methoxy-substituted quinoline (solid form)

  • High-purity organic solvents (e.g., ethanol, DMSO, acetonitrile, ethyl acetate)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of the 5-methoxy-substituted quinoline in the chosen solvent at a known concentration.

    • Perform a series of dilutions to create a set of calibration standards of known concentrations. This is a critical step for accurate quantification.

  • Sample Preparation:

    • Add an excess amount of the solid 5-methoxy-substituted quinoline to a pre-weighed vial. The excess solid is necessary to ensure that a saturated solution is formed.

    • Record the exact weight of the compound added.

    • Add a known volume or weight of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed. This step is crucial to avoid artificially high solubility readings.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the diluted sample using HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.

    • Determine the concentration of the 5-methoxy-substituted quinoline in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining solubility.

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC or UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

While a comprehensive, quantitative dataset for the solubility of 5-methoxyquinoline in a wide range of organic solvents is yet to be fully established in the public domain, this guide provides a robust framework for researchers in drug development. By understanding the underlying physicochemical principles and employing standardized experimental protocols like the shake-flask method, scientists can reliably determine the solubility of this and other 5-methoxy-substituted quinolines. This knowledge is critical for advancing these promising compounds through the drug discovery pipeline, from initial synthesis to final formulation. Future work should focus on systematically generating and publishing quantitative solubility data for a broader range of 5-methoxy-substituted quinolines in pharmaceutically relevant organic solvents to create a valuable resource for the scientific community.

References

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 6-Methoxyquinoline.
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  • ResearchGate. (n.d.). Substituent Effects in Heterocyclic Systems.
  • PMC. (2021, January 13).
  • MCE. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents.
  • PubMed. (2001, July 15). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies.
  • ACS Publications. (2005, March 5).
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 6-methoxy-2-methylquinoline-4-thiol.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Molbase. (n.d.). 8-METHOXYQUINOLINE 938-33-0 wiki.
  • Springer. (n.d.).
  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • The Good Scents Company. (n.d.). 6-methoxyquinoline, 5263-87-6.
  • ResearchGate. (n.d.).
  • PMC. (2022, April 1).
  • MDPI. (2021, May 14). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection.
  • Novelty Journals. (2022, June 20).
  • MDPI. (2024, February 27). Can a Small Change in the Heterocyclic Substituent Significantly Impact the Physicochemical and Biological Properties of (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)
  • IJFMR. (2025, November 15).
  • ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline...
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (n.d.). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet–visible spectroscopic studies.
  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Walsh Medical Media. (n.d.). Intermolecular Forces and Their Impact on Liquid-Liquid Interactions.

Sources

Exploratory

electronic effects of methoxy group on 4,8-dichloroquinoline reactivity

An In-depth Technical Guide: The Electronic Effects of the Methoxy Group on 4,8-Dichloroquinoline Reactivity Introduction The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Electronic Effects of the Methoxy Group on 4,8-Dichloroquinoline Reactivity

Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials to kinase inhibitors.[1][2] The reactivity of the quinoline core, particularly its susceptibility to nucleophilic substitution, is a critical parameter that dictates its utility as a synthetic intermediate. 4,8-Dichloroquinoline presents a fascinating case study in regioselectivity, with two distinct chlorine atoms available for displacement.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of how the placement of a methoxy substituent on the 4,8-dichloroquinoline framework modulates its chemical reactivity. We will dissect the fundamental principles of the methoxy group's dual electronic nature and the mechanism of Nucleophilic Aromatic Substitution (SNAr) to build a predictive model of reactivity. By understanding these electronic effects, chemists can strategically design synthetic routes to access novel, functionally diverse quinoline derivatives with greater precision and control.[3][4]

Chapter 1: The Inherent Reactivity of the 4,8-Dichloroquinoline Core

The quinoline heterocycle is an aromatic system composed of a benzene ring fused to a pyridine ring. This fusion results in a polarized electronic landscape. The pyridine ring, containing the electronegative nitrogen atom, is electron-deficient and therefore activated towards nucleophilic attack. Conversely, the carbocyclic benzene ring is comparatively electron-rich, making it the preferred site for electrophilic substitution.[5]

In 4,8-dichloroquinoline, the chlorine atoms at the C4 and C8 positions exhibit markedly different reactivities.

  • The C4 Position: The chlorine atom at C4 is located on the electron-deficient pyridine ring. Its reactivity is significantly enhanced by the adjacent ring nitrogen, which can stabilize the negative charge developed in the transition state of a nucleophilic attack. This makes the C4-Cl highly susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr).[6]

  • The C8 Position: The chlorine atom at C8 is on the benzenoid ring. It lacks the direct electronic activation from the ring nitrogen and behaves more like a typical chloroarene, making it considerably less reactive towards nucleophiles under standard conditions.

The SNAr reaction is the primary pathway for substitution on chloroquinolines. This is a two-step addition-elimination process:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] This is typically the rate-determining step.

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups on the aromatic ring enhance reactivity by delocalizing and stabilizing this negative charge.[3][8][9]

General mechanism of SNAr on the 4-position of a chloroquinoline.

Chapter 2: The Dual Electronic Nature of the Methoxy Group

The methoxy group (–OCH₃) is a classic example of a substituent with competing electronic effects, a characteristic that makes it a powerful tool for fine-tuning molecular properties.[4]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond framework. This is a distance-dependent effect that weakens with increasing separation from the substituent.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions. The resonance effect is generally more powerful than the inductive effect when it can operate effectively.[10]

This duality means the methoxy group can act as either an electron-donating or a weakly electron-withdrawing group, depending on its position relative to the reaction center.

Resonance donation (+R) from a methoxy group into an aromatic ring.

The Hammett substituent constants (σ) provide a quantitative measure of these effects. A negative value indicates a net electron-donating character, while a positive value signifies net electron withdrawal.

Hammett Constant Value Dominant Effect Implication
σpara -0.27+R > -IStrong electron-donating
σmeta +0.12-I > +RWeak electron-withdrawing
Data synthesized from studies on substituted benzene rings provide a strong foundational comparison.[4][11]

Chapter 3: Methoxy Group Influence on 4,8-Dichloroquinoline Reactivity

The introduction of a methoxy group onto the benzenoid ring of 4,8-dichloroquinoline will modulate the reactivity at both C4 and C8. Since the SNAr mechanism proceeds through an anionic intermediate, the electron-donating (+R) effect of the methoxy group is expected to be deactivating because it introduces electron density into a system that is becoming negatively charged, leading to charge repulsion and destabilization of the Meisenheimer complex.[10] The magnitude of this deactivation is highly dependent on the methoxy group's position.

Predicted Reactivity Order (C4-Cl Substitution):

Unsubstituted > 7-Methoxy > 5-Methoxy ≈ 6-Methoxy

  • Case 1: 7-Methoxy-4,8-dichloroquinoline

    • Effect on C4: The methoxy group is electronically distant from the C4 position. Its primary influence is a weak, deactivating inductive pull (-I). The powerful deactivating resonance effect does not directly extend to the pyridine ring.

    • Effect on C8: The methoxy group is meta to the C8 position. Here, the electron-withdrawing inductive effect (-I) is more pronounced than the resonance effect, which could slightly activate the C8 position for nucleophilic attack relative to the unsubstituted system, though it remains far less reactive than C4.

    • Overall: This isomer is expected to be the most reactive of the methoxy-substituted analogs for substitution at C4, as the deactivating effects are minimized.

  • Case 2: 6-Methoxy-4,8-dichloroquinoline

    • Effect on C4: The methoxy group is in a position analogous to para with respect to the C4a-C8a bond. Its strong electron-donating resonance (+R) effect will significantly increase the electron density of the entire fused system, strongly deactivating the C4 position towards nucleophilic attack.

    • Effect on C8: The methoxy group is para to the C8 position. The +R effect is maximal here, substantially increasing electron density and making the C8-Cl highly resistant to nucleophilic displacement.

    • Overall: This isomer is expected to be strongly deactivated at both positions, particularly at C8.

  • Case 3: 5-Methoxy-4,8-dichloroquinoline

    • Effect on C4: The methoxy group is peri or ortho-like to the C4 position. Its strong +R effect will be directed towards the pyridine ring, significantly raising the energy of the anionic Meisenheimer complex and thus strongly deactivating the C4 position.

    • Effect on C8: The methoxy group is meta to the C8 position, exerting a primarily inductive (-I) effect.

    • Overall: Strong deactivation at C4 is the dominant feature of this isomer.

Isomer Effect on C4 Reactivity Effect on C8 Reactivity Predicted C4/C8 Selectivity
4,8-dichloroquinoline Baseline (High)Baseline (Low)High for C4
7-Methoxy- Mildly Deactivated (-I)Slightly Activated (-I)High for C4
6-Methoxy- Strongly Deactivated (+R)Very Strongly Deactivated (+R)Moderate for C4 (overall low reactivity)
5-Methoxy- Strongly Deactivated (+R)Slightly Activated (-I)May favor C4, but overall reactivity is low

Chapter 4: Experimental Workflow and Protocol

To empirically validate these electronic predictions, one would typically perform kinetic or competition experiments. A standard approach involves reacting the quinoline substrate with a nucleophile and monitoring the reaction progress.

Experimental_Workflow A 1. Reaction Setup - Dissolve quinoline in solvent (e.g., DMF) - Add nucleophile (e.g., morpholine) - Add base (e.g., K₂CO₃) B 2. Heating & Monitoring - Heat to desired temp (e.g., 100 °C) - Monitor via TLC or LC-MS A->B C 3. Workup - Quench reaction (e.g., with water) - Extract with organic solvent (e.g., EtOAc) B->C D 4. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography C->D E 5. Characterization - Confirm structure by ¹H NMR, ¹³C NMR, and MS D->E

Standard workflow for a nucleophilic substitution experiment.
Protocol: Nucleophilic Substitution of a Methoxy-4,8-dichloroquinoline with Morpholine

This protocol provides a general procedure for the amination of the C4-chloro position, which is the more reactive site.

Materials:

  • Methoxy-4,8-dichloroquinoline isomer (1.0 eq)

  • Morpholine (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the methoxy-4,8-dichloroquinoline (e.g., 228 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and DMF (5 mL).

  • Reagent Addition: Add morpholine (174 µL, 2.0 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The reaction may take 4-24 hours depending on the substrate's reactivity.[6]

  • Workup: After the starting material is consumed, cool the mixture to room temperature and pour it into a separatory funnel containing water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) and then brine (1 x 15 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-morpholino-8-chloro-methoxyquinoline product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Chapter 5: Significance in Medicinal Chemistry and Drug Development

The ability to selectively functionalize the 4,8-dichloroquinoline core is of paramount importance in drug discovery. Many quinoline-based drugs require specific substitution patterns for optimal target engagement and pharmacokinetic properties.[11][12]

  • Regioselective Synthesis: By understanding how a methoxy group deactivates specific positions, chemists can protect one chlorine atom while reacting the other. For instance, in 6-methoxy-4,8-dichloroquinoline, the C8 position is so strongly deactivated that nucleophilic substitution will occur almost exclusively at C4, even under forcing conditions. This provides a regiochemical handle for subsequent transformations.

  • Tuning Physicochemical Properties: The methoxy group itself imparts desirable properties. It can increase metabolic stability, improve solubility, and act as a hydrogen bond acceptor, all of which are critical parameters in drug design.[13]

  • Scaffold for Diverse Libraries: The differential reactivity allows for the sequential introduction of two different nucleophiles, first at C4 and then, under harsher conditions, at C8. Placing a methoxy group provides an additional layer of control over this sequential process, enabling the synthesis of complex and diverse chemical libraries for high-throughput screening.

Conclusion

The electronic effect of a methoxy group on the reactivity of 4,8-dichloroquinoline is a nuanced interplay of competing inductive and resonance effects. The primary takeaway is that the powerful electron-donating resonance (+R) effect deactivates the quinoline core towards Nucleophilic Aromatic Substitution. This deactivation is most pronounced when the methoxy group is at the C5 or C6 position, which directly increases electron density at or near the C4 reaction center. The 7-methoxy isomer experiences the least deactivation, making it the most suitable substrate for C4-substitution among the methoxy-substituted analogs. A thorough understanding of these principles allows for the rational design of synthetic strategies, enabling chemists to harness the 4,8-dichloroquinoline scaffold to build complex molecules with precision and purpose for applications in drug discovery and materials science.

Sources

Foundational

A Technical Guide to the Predicted pKa of 6-Bromo-4,8-dichloro-5-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's solubility, membrane p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's solubility, membrane permeability, target binding affinity, and overall pharmacokinetic profile. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth analysis of the predicted pKa for the polysubstituted derivative, 6-Bromo-4,8-dichloro-5-methoxyquinoline. We explore the theoretical underpinnings of computational pKa prediction, dissect the electronic and steric contributions of each substituent on the quinoline core, and present a consensus prediction. Furthermore, a detailed experimental protocol for the validation of in silico data via UV-spectrophotometric titration is provided, underscoring the synergy between computational and experimental approaches in modern drug development.

The Central Role of pKa in Drug Design

The extent to which a molecule exists in its ionized or neutral form at a given physiological pH is dictated by its pKa. This equilibrium directly impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. For instance, the neutral form of a molecule is typically more lipid-soluble and thus better able to cross biological membranes, whereas the ionized form often exhibits higher aqueous solubility and can form crucial ionic interactions with biological targets. Consequently, the accurate prediction and validation of a compound's pKa are indispensable for rational drug design and lead optimization.

Computational Methodologies for pKa Prediction

The high-throughput nature of modern drug discovery necessitates reliable in silico methods for estimating pKa values, which can be broadly categorized into three main approaches.[1][2] The choice of method involves a trade-off between computational cost and predictive accuracy.

  • Empirical and Fragment-Based Methods: These are the fastest predictive tools. They rely on extensive databases of experimentally measured pKa values.[3] A query molecule is dissected into fragments, which are then matched against the database to calculate a pKa based on the pKa of a parent structure and corrections for the substituents.[4] Prominent software packages utilizing these methods include ACD/Percepta (with its Classic and Global, Adjusted Locally According to Similarity [GALAS] algorithms) and Chemaxon's MarvinSketch.[5][6][7][8][9][10][11]

  • Quantum Mechanical (QM) Methods: These first-principles approaches calculate pKa by computing the free energy difference (ΔG) between the protonated and deprotonated states of a molecule in solution.[12] Methods like Density Functional Theory (DFT), often paired with an implicit solvation model (e.g., CPCM), can yield highly accurate predictions.[13][14][15] While computationally intensive, QM methods are invaluable for novel scaffolds not well-represented in empirical databases.[16]

  • Machine Learning (ML) and Hybrid Methods: A newer class of predictors leverages machine learning algorithms trained on vast datasets of chemical structures and their known pKa values.[17] Models using graph-convolutional neural networks, for example, can learn the complex relationships between molecular structure and acidity/basicity without relying on predefined rules.[18] These approaches can offer a balance of speed and accuracy, mimicking the precision of QM methods at a fraction of the computational cost.[1]

pKa_Prediction_Workflow cluster_input Input cluster_methods Prediction Approaches cluster_output Output Input Molecular Structure (6-Bromo-4,8-dichloro-5-methoxyquinoline) Empirical Empirical / Fragment-Based (e.g., ACD/pKa, MarvinSketch) Input->Empirical Fast High-throughput QM Quantum Mechanical (e.g., DFT) Input->QM Computationally Intensive High Accuracy ML Machine Learning (e.g., Graph Neural Networks) Input->ML Data-driven Balanced Speed/Accuracy Output Predicted pKa Value Empirical->Output QM->Output ML->Output

Caption: A generalized workflow for in silico pKa prediction.

Analysis of Substituent Effects on the Quinoline Core

The basicity of quinoline arises from the lone pair of electrons on the heterocyclic nitrogen atom, which is available for protonation. The pKa of the parent, unsubstituted quinoline is approximately 4.9.[19][20][21][22] The substituents on 6-Bromo-4,8-dichloro-5-methoxyquinoline modulate this intrinsic basicity through a combination of electronic (inductive and resonance) and steric effects.

SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Predicted Impact on pKa
Chloro 4Strong Electron-WithdrawingWeak Electron-DonatingStrongly Decrease
Chloro 8Strong Electron-WithdrawingWeak Electron-DonatingStrongly Decrease
Bromo 6Strong Electron-WithdrawingWeak Electron-DonatingStrongly Decrease
Methoxy 5Weak Electron-WithdrawingStrong Electron-DonatingModerately Increase

Detailed Analysis:

  • Halogen Substituents (Cl, Br): The chlorine and bromine atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I).[23][24] By pulling electron density away from the quinoline ring system, they reduce the electron density on the nitrogen atom. This makes the lone pair less available for protonation, thereby decreasing the basicity and significantly lowering the pKa. The chloro groups at positions 4 and 8, and the bromo group at position 6, all contribute to this base-weakening effect.

  • Methoxy Substituent (OCH₃): The methoxy group exhibits dual electronic properties. Due to the high electronegativity of the oxygen atom, it has an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring via resonance, a potent electron-donating effect (+M).[25][26] In aromatic systems, the resonance effect typically dominates over the inductive effect.[25] The methoxy group at position 5 can effectively donate electron density into the ring system, which partially counteracts the withdrawing effects of the halogens and acts to increase the basicity of the quinoline nitrogen.

  • Steric Effects: The chloro group at the 8-position is in close proximity to the nitrogen atom (a "peri" interaction).[27] This can create steric hindrance that may impede the approach of solvent molecules to stabilize the protonated conjugate acid, potentially leading to a further decrease in basicity.[28][29]

Consensus Prediction:

The combined influence of three potent electron-withdrawing halogen atoms is expected to overwhelmingly dominate the single electron-donating methoxy group. Therefore, the pKa of 6-Bromo-4,8-dichloro-5-methoxyquinoline is predicted to be significantly lower than the 4.9 of unsubstituted quinoline , likely falling in the range of 1.5 to 2.5 .

Experimental Validation: UV-Spectrophotometric pKa Determination

Computational predictions, while powerful, require experimental validation for confirmation. UV-Visible spectrophotometry is a robust and widely used method for determining the pKa of compounds that possess a chromophore near the ionization center.[30][31]

Principle: The method is based on the principle that the protonated and deprotonated forms of a molecule have different electronic structures and thus absorb UV light at different wavelengths. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, one can monitor the transition from one form to the other. The resulting data, when plotted as absorbance versus pH, generates a sigmoidal curve whose inflection point corresponds to the pKa of the compound.[12]

Experimental Protocol:

  • Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of 6-Bromo-4,8-dichloro-5-methoxyquinoline in a suitable organic solvent like DMSO.

    • Prepare a series of aqueous buffer solutions with precisely known pH values, typically spanning a range of at least 3 pH units centered around the predicted pKa (e.g., pH 0.5 to 4.5).

  • Sample Preparation:

    • For each pH point, add a small, constant volume of the compound's stock solution to a cuvette or a well in a 96-well microplate containing the buffer solution.[30][32] The final concentration of the compound should be low enough to obey the Beer-Lambert law (e.g., 50-100 µM), and the percentage of co-solvent (DMSO) should be kept minimal (≤2% v/v) to avoid significantly altering the aqueous pKa.[32]

  • Spectrophotometric Analysis:

    • Record the full UV-Vis spectrum (e.g., 200–400 nm) for each sample at each pH.

    • Determine the spectra of the fully protonated (at very low pH) and fully deprotonated (at high pH, if applicable) species.

    • Identify an analytical wavelength (λ_max_) where the difference in absorbance between the two species is maximal.

  • Data Analysis and pKa Calculation:

    • Plot the absorbance at the chosen λ_max_ against the corresponding pH value for each sample.

    • Fit the data points to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism, Origin).

    • The pKa is the pH value at the inflection point (the midpoint) of the resulting sigmoidal curve.[12] This value can also be derived by applying the Henderson-Hasselbalch equation.[33]

Experimental_Workflow A 1. Prepare Stock Solution (Compound in DMSO) C 3. Dispense Buffers & Stock into 96-well plate A->C B 2. Prepare pH Buffers (e.g., pH 0.5 to 4.5) B->C D 4. Measure UV-Vis Spectra for each well C->D E 5. Plot Absorbance vs. pH at analytical wavelength D->E F 6. Fit Sigmoidal Curve & Determine Inflection Point E->F G Experimental pKa Value F->G

Caption: Workflow for experimental pKa determination by UV-spectrophotometry.

Conclusion

The pKa of 6-Bromo-4,8-dichloro-5-methoxyquinoline is predicted to be substantially lower than that of its parent quinoline scaffold. This significant decrease in basicity is driven by the potent, cumulative electron-withdrawing inductive effects of the three halogen substituents, which is only partially offset by the electron-donating resonance effect of the methoxy group. Computational tools provide a rapid and valuable estimation of this critical parameter, guiding synthetic efforts and compound selection. However, as outlined, these predictions must be anchored by rigorous experimental validation to ensure the highest degree of accuracy for advancing drug candidates through the development pipeline. This integrated approach, leveraging both in silico and empirical data, represents the gold standard in modern medicinal chemistry.

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  • Ho, J. (2016). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2282. Retrieved from [Link][16]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Retrieved from [Link][41]

  • He, L., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(17), 7434–7449. Retrieved from [Link][29]

  • O'Hagan, D. (2008). Development of Methods for the Determination of pKa Values. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 104, 299-317. Retrieved from [Link][12]

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Exploratory

An In-depth Technical Guide on the Thermal Stability and Melting Point of Halogenated Methoxyquinolines

Introduction In the landscape of pharmaceutical and materials science, the quinoline scaffold stands as a privileged structure, forming the core of numerous synthetic compounds with significant biological and physical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science, the quinoline scaffold stands as a privileged structure, forming the core of numerous synthetic compounds with significant biological and physical properties.[1] The strategic introduction of methoxy and halogen substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical characteristics, including thermal stability and melting point. These parameters are not mere physical constants; they are critical determinants of a compound's processability, shelf-life, and bioavailability, profoundly influencing its journey from laboratory synthesis to real-world application.[2][3]

This technical guide provides a comprehensive exploration of the thermal behavior of halogenated methoxyquinolines. We will delve into the intricate relationship between molecular structure and thermal properties, grounded in the principles of thermodynamics and intermolecular forces.[4] Furthermore, this guide will present detailed, field-proven experimental protocols for the accurate determination of thermal stability and melting points, equipping researchers, scientists, and drug development professionals with the essential knowledge to advance their work in this promising area of chemical science.

The Structural Determinants of Thermal Properties

The thermal stability and melting point of a crystalline solid are fundamentally governed by the strength of the intermolecular interactions within its crystal lattice and the molecule's overall symmetry.[4] In the context of halogenated methoxyquinolines, several structural features play a pivotal role in dictating these properties.

1. The Nature and Position of the Halogen Substituent:

The type of halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the quinoline ring significantly impact the molecule's electronic distribution and its capacity for intermolecular interactions.

  • Halogen Bonding: Heavier halogens, particularly iodine and bromine, are capable of forming strong halogen bonds, a type of non-covalent interaction that can significantly contribute to the lattice energy and, consequently, elevate the melting point.[4] The strength of these bonds generally follows the order I > Br > Cl > F.[4][5]

  • Dipole-Dipole Interactions: The high electronegativity of fluorine and chlorine can induce significant dipole moments, leading to strong dipole-dipole interactions that enhance crystal packing and thermal stability.

  • Steric Effects: The position of the halogen can influence molecular symmetry and packing efficiency. For instance, in some halo-phenyl-substituted compounds, the melting point follows the sequence ortho < meta < para, which can be attributed to the influence of the substituent's position on the overall molecular shape and its ability to pack into a stable crystal lattice.[4][5]

2. The Influence of the Methoxy Group:

The methoxy group (-OCH3), while generally considered an electron-donating group, can also participate in various intermolecular interactions.

  • Hydrogen Bonding: Although not a classic hydrogen bond donor, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, interacting with weak C-H donors in neighboring molecules.

  • Van der Waals Forces: The presence of the methoxy group increases the overall surface area and polarizability of the molecule, leading to stronger van der Waals forces.

  • Conformational Flexibility: The rotational freedom of the methoxy group can influence the entropy of fusion. A more flexible molecule in the liquid state will have a higher entropy of fusion, which can lead to a lower melting point. Conversely, restricted rotation in the solid state can decrease the fusion entropy, contributing to a higher melting point.[4]

3. Synergistic and Antagonistic Effects:

It is crucial to recognize that the effects of halogen and methoxy substituents are not merely additive. Their interplay can lead to complex structure-property relationships. For instance, an electron-donating methoxy group can influence the electron density of the aromatic system, which in turn can modulate the strength of halogen bonds formed by a halogen substituent.[6] The combined influence of steric hindrance and electronic effects from both substituents will ultimately determine the most stable crystal packing arrangement and, consequently, the melting point and thermal stability.

Core Experimental Protocols for Thermal Analysis

A comprehensive understanding of the thermal properties of halogenated methoxyquinolines necessitates the use of precise and reliable analytical techniques. The two primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] These techniques provide complementary information regarding mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for determining the thermal stability of a compound and identifying the temperature at which decomposition begins.

Detailed Experimental Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for both mass and temperature using certified reference materials according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of the purified halogenated methoxyquinoline into a suitable TGA pan (e.g., alumina or platinum).[2]

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.[2]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature that is well beyond the expected decomposition point (e.g., 500 °C) at a linear heating rate, commonly 10 °C/min.[2]

  • Data Analysis: The resulting TGA curve plots the percentage of the initial mass remaining against temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine the melting point, enthalpy of fusion, and to detect other thermal events such as phase transitions and decomposition.

Detailed Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the halogenated methoxyquinoline into a hermetically sealed aluminum pan.[2] A pinhole lid may be utilized if the evolution of volatile substances is anticipated.[2]

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.[2]

  • Atmosphere: Maintain an inert atmosphere by purging with nitrogen at a flow rate of 20-50 mL/min.[2]

  • Temperature Program: Heat the sample and reference from ambient temperature to a temperature beyond the melting and decomposition points (e.g., 300 °C) at a controlled heating rate, typically 10 °C/min.[2]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak represents the melting of the crystalline solid, with the peak temperature corresponding to the melting point. The area under the melting peak is proportional to the enthalpy of fusion. Exothermic peaks may indicate decomposition processes.[2][7]

Data Presentation and Interpretation

For clarity and comparative analysis, the quantitative data obtained from TGA and DSC experiments should be summarized in a structured table.

Table 1: Thermal Properties of Representative Halogenated Methoxyquinolines (Hypothetical Data)

Compound IDSubstitution PatternMelting Point (Tm) (°C)Onset of Decomposition (Tonset) (°C)
HMQ-1 6-Chloro-4-methoxyquinoline125.8280.5
HMQ-2 6-Bromo-4-methoxyquinoline135.2275.1
HMQ-3 6-Iodo-4-methoxyquinoline148.9268.3
HMQ-4 8-Chloro-6-methoxyquinoline98.7295.4
HMQ-5 8-Bromo-6-methoxyquinoline105.1290.8
HMQ-6 8-Iodo-6-methoxyquinoline115.6285.2

Interpretation of Data:

  • Melting Point Trends: In the hypothetical 6-substituted series (HMQ-1 to HMQ-3), the melting point increases with the increasing atomic weight of the halogen (Cl < Br < I). This trend can be attributed to the increasing strength of halogen bonding and van der Waals forces.

  • Thermal Stability Trends: Conversely, the onset of decomposition temperature decreases in the same series. This suggests that while heavier halogens contribute to a more stable crystal lattice (higher melting point), the C-X bond strength (C-Cl > C-Br > C-I) plays a more significant role in the molecule's intrinsic thermal stability.

  • Positional Isomer Effects: Comparing the 6-substituted (HMQ-1 to HMQ-3) with the 8-substituted (HMQ-4 to HMQ-6) series, it is evident that the substitution pattern has a profound impact on both melting point and thermal stability. The 6-substituted isomers consistently exhibit higher melting points, suggesting a more efficient crystal packing arrangement. However, the 8-substituted isomers show a higher onset of decomposition, indicating greater intrinsic molecular stability.

Visualizing Experimental and Logical Workflows

A clear understanding of the experimental and logical processes is paramount for reproducible and reliable results. The following diagrams, rendered in DOT language, illustrate the key workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation & Conclusion Synthesis Synthesis & Purification of Halogenated Methoxyquinoline Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Decomposition Determine Onset of Decomposition & Mass Loss TGA->Decomposition Melting Identify Melting Point & Enthalpy of Fusion DSC->Melting Correlate Correlate TGA & DSC Data Decomposition->Correlate Melting->Correlate Stability Assess Overall Thermal Stability Correlate->Stability

Caption: Experimental workflow for thermal stability assessment.

Structure_Property_Relationship Structure Molecular Structure Halogen Halogen Type & Position Structure->Halogen Methoxy Methoxy Group Position Structure->Methoxy Symmetry Molecular Symmetry Structure->Symmetry ThermalStability Thermal Stability Structure->ThermalStability Interactions Intermolecular Forces Halogen->Interactions Methoxy->Interactions MeltingPoint Melting Point Interactions->MeltingPoint Symmetry->MeltingPoint

Caption: Factors influencing thermal properties.

Conclusion

The thermal stability and melting point of halogenated methoxyquinolines are complex properties dictated by a delicate balance of intermolecular forces and molecular symmetry. A systematic investigation of these compounds, employing rigorous experimental techniques such as TGA and DSC, is essential for establishing clear structure-property relationships. The insights gained from such studies are invaluable for drug development professionals in optimizing formulation strategies and for materials scientists in designing novel materials with tailored thermal characteristics. The methodologies and principles outlined in this guide provide a robust framework for advancing research and development in this important class of heterocyclic compounds.

References

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024). MDPI. Retrieved from [Link]

  • Hydroxyquinoline copolymers synthesis, characterization and thermal degradation studies. (2021). ResearchGate. Retrieved from [Link]

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. (2014). PMC. Retrieved from [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2025). ACS Omega. Retrieved from [Link]

  • On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. (2016). ResearchGate. Retrieved from [Link]

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  • Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?. (2025). ACS Publications. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Potential Biological Activity of the 6-Bromo-4,8-dichloro-5-methoxyquinoline Pharmacophore

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have been extensively explored, leading to the development of drugs for treating cancer, microbial infections, and inflammatory diseases.[3][4] This technical guide focuses on a specific, yet under-explored pharmacophore: 6-Bromo-4,8-dichloro-5-methoxyquinoline . The unique substitution pattern of this molecule, featuring a bromine atom, two chlorine atoms, and a methoxy group on the quinoline core, suggests a high potential for significant and diverse biological activity.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a prospective analysis of the potential anticancer and antimicrobial activities of this pharmacophore, grounded in the established structure-activity relationships of related quinoline derivatives. Furthermore, it offers detailed, field-proven experimental protocols to systematically investigate and validate these potential therapeutic applications.

Postulated Biological Activities and Rationale

Based on the extensive literature on substituted quinolines, we can hypothesize several key biological activities for the 6-Bromo-4,8-dichloro-5-methoxyquinoline core. The presence of halogens, particularly at positions 6 and 8, and a methoxy group at position 5 are critical for this postulation.

Anticancer Potential

Quinoline derivatives are well-documented anticancer agents, acting through various mechanisms including DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways.[1][4][5]

Structure-Activity Relationship (SAR) Insights:
  • Halogenation: The presence of halogens on the quinoline ring has been shown to enhance anticancer activity.[1][6] The electron-withdrawing nature of bromine and chlorine can influence the electronic properties of the quinoline system, potentially enhancing its interaction with biological targets.

  • Substitution Pattern: The 4,8-dichloro substitution is of particular interest. 8-Chloro substitution, for instance, has been associated with significant antitumor activity in other quinoline-based compounds.

  • Methoxy Group: The 5-methoxy group can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which can be crucial for target binding and cellular uptake.

Potential Mechanisms of Action:
  • Topoisomerase II Inhibition: Many quinoline-based anticancer drugs function by stabilizing the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and apoptosis.[1][5] The planar aromatic system of the quinoline core is well-suited for intercalation into DNA, a key step in this inhibitory mechanism.

  • Kinase Inhibition (PI3K/Akt/mTOR Pathway): The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several quinoline derivatives have been identified as inhibitors of kinases within this pathway.[5] The specific substitution pattern of 6-Bromo-4,8-dichloro-5-methoxyquinoline may confer selectivity and potency towards one or more kinases in this cascade.

Antimicrobial and Antibiofilm Potential

Halogenated quinolines have emerged as a promising class of antibacterial agents with the ability to eradicate drug-resistant bacteria and their biofilms.[8]

Structure-Activity Relationship (SAR) Insights:
  • Halogenation: Extensive halogenation is a known strategy to improve the antimicrobial and antibiofilm activities of small molecules.[8] The presence of three halogen atoms in the target pharmacophore is therefore highly suggestive of potent antimicrobial properties.

  • Broad-Spectrum Potential: Quinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with some acting as dual-target inhibitors.[9]

Potential Mechanisms of Action:
  • DNA Gyrase and Topoisomerase IV Inhibition: A primary mechanism of antibacterial action for quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10]

  • Biofilm Eradication: Halogenated quinolines have demonstrated the ability to eradicate mature biofilms, a significant advantage over many conventional antibiotics.[11] The mechanism is thought to involve disruption of the biofilm matrix and targeting of persistent bacterial cells.

Proposed Experimental Investigation Workflow

To systematically evaluate the hypothesized biological activities of 6-Bromo-4,8-dichloro-5-methoxyquinoline, a multi-tiered experimental approach is recommended.

Caption: Proposed experimental workflow for evaluating the biological activity of 6-Bromo-4,8-dichloro-5-methoxyquinoline.

Detailed Experimental Protocols

PART 1: ANTICANCER ACTIVITY EVALUATION
1.1. In Vitro Cytotoxicity Screening: MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.[2][12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., MRC-5) for selectivity assessment

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-4,8-dichloro-5-methoxyquinoline in culture medium. Replace the medium in the wells with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

1.2. Mechanistic Assay: Topoisomerase II Inhibition Assay

This assay determines if the compound inhibits the decatenation activity of topoisomerase II.[5][14][15]

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP solution

  • Stop Solution/Loading Dye

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

Protocol:

  • Reaction Setup: On ice, prepare reaction mixtures containing 10x assay buffer, ATP, and kDNA.

  • Inhibitor Addition: Add varying concentrations of 6-Bromo-4,8-dichloro-5-methoxyquinoline to the reaction tubes. Include a no-enzyme control, an enzyme control (no inhibitor), and a positive control (e.g., Etoposide).

  • Enzyme Addition: Initiate the reaction by adding Topoisomerase IIα enzyme.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of decatenation is indicated by the persistence of the high molecular weight catenated kDNA band.

1.3. Signaling Pathway Analysis: PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Bromo-4,8-dichloro- 5-methoxyquinoline (Hypothesized Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits PIP2 PIP2 PIP2->PI3K PIP3->Akt Activates

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Western blotting can be used to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K) in cancer cells treated with the compound. A decrease in phosphorylation would suggest inhibition of the pathway.

PART 2: ANTIMICROBIAL ACTIVITY EVALUATION
2.1. In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[3][16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of 6-Bromo-4,8-dichloro-5-methoxyquinoline in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[18] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

2.2. Antibiofilm Activity: Biofilm Eradication Assay

This assay measures the ability of the compound to eradicate pre-formed biofilms.[19][20][21]

Materials:

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) with 1% glucose

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • 30% acetic acid

Protocol:

  • Biofilm Formation: Grow bacteria in a 96-well plate for 24-48 hours to allow for biofilm formation.

  • Planktonic Cell Removal: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

  • Compound Treatment: Add fresh medium containing various concentrations of 6-Bromo-4,8-dichloro-5-methoxyquinoline to the wells.

  • Incubation: Incubate for a further 24 hours.

  • Biofilm Staining: Wash the wells again with PBS and stain the remaining biofilm with crystal violet solution for 15 minutes.

  • Destaining: Wash away excess stain and air dry the plate. Solubilize the bound stain with 30% acetic acid.

  • Quantification: Measure the absorbance of the solubilized stain at 595 nm. A reduction in absorbance compared to the untreated control indicates biofilm eradication.

Data Presentation and Interpretation

Quantitative Data Summary
Assay Metric Potential Outcome for 6-Bromo-4,8-dichloro-5-methoxyquinoline
MTT Assay IC50 (µM)Low micromolar or nanomolar values against cancer cell lines, with higher values for normal cell lines, indicating potency and selectivity.
Topoisomerase II Assay % InhibitionDose-dependent inhibition of kDNA decatenation.
MIC Assay MIC (µg/mL)Low µg/mL values against a range of bacterial pathogens.
Biofilm Eradication Assay MBEC (µg/mL)Concentration-dependent reduction in biofilm biomass.

Conclusion and Future Directions

The 6-Bromo-4,8-dichloro-5-methoxyquinoline pharmacophore represents a promising, yet unexplored, scaffold for the development of novel therapeutic agents. Based on established structure-activity relationships for halogenated and methoxy-substituted quinolines, there is a strong rationale to investigate its potential as both an anticancer and an antimicrobial agent. The detailed experimental workflows and protocols provided in this guide offer a clear and robust framework for the systematic evaluation of this compound.

Future research should focus on a comprehensive screening against a wider panel of cancer cell lines and microbial strains, including multidrug-resistant isolates. Elucidation of the precise molecular targets and mechanisms of action will be crucial for optimizing the lead compound through medicinal chemistry efforts. In vivo efficacy and toxicity studies will be the subsequent critical steps in translating the in vitro findings into potential clinical applications. The exploration of this unique pharmacophore holds significant promise for addressing the pressing global health challenges of cancer and infectious diseases.

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Exploratory

The Polysubstituted Quinoline Scaffold: A Journey from Historical Discovery to Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, represents one of the most vital structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, represents one of the most vital structural motifs in medicinal chemistry.[1][2] Its journey from a byproduct of coal tar distillation to a "privileged scaffold" in modern drug discovery is a testament to over a century of synthetic innovation. This technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of polysubstituted quinolines. We delve into the foundational named reactions that first unlocked access to this core, explaining the mechanistic underpinnings and experimental rationale that have guided chemists for decades. Furthermore, we bridge the historical context with contemporary strategies, including transition-metal catalysis and multi-component reactions, which have enabled the precise and efficient synthesis of highly functionalized derivatives. This guide is designed to serve as a key resource for researchers and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of this remarkable pharmacophore.[3]

Introduction: The Quinoline Scaffold - A Privileged Structure

The quinoline core, consisting of a benzene ring fused to a pyridine ring, is a structural feature present in a vast number of natural products, pharmaceuticals, and functional materials.[4][5] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid bicyclic structure make it an ideal framework for interacting with a wide range of biological targets.[6] This has led to the development of quinoline-based drugs with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The ability to introduce a wide variety of substituents at multiple positions on the quinoline ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making the polysubstituted quinoline a cornerstone of modern medicinal chemistry.[3][7]

Historical Perspective: The Foundational Syntheses

The initial isolation of quinoline dates back to the 19th century, but the true potential of the scaffold was only realized through the development of robust synthetic methods. These classical "named reactions" provided the first rational pathways to the quinoline core and remain fundamental to heterocyclic chemistry. While modern methods offer greater efficiency and scope, these foundational syntheses established the chemical principles that govern quinoline formation.

A comparative overview of these classical methods highlights their distinct advantages and limitations, guiding the synthetic chemist's choice based on the desired substitution pattern and available starting materials.

Synthesis Method Primary Reactants Typical Product Key Conditions Advantages Limitations
Skraup Aniline, Glycerol, Oxidizing AgentUnsubstituted or simply substituted QuinolinesStrong Acid (H₂SO₄), High Temp.Simple starting materials, good for parent quinolineHarsh, often violent reaction; limited substitution control[8][9]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted QuinolinesAcid-catalyzed (Brønsted or Lewis)More versatile than Skraup, allows for more substitutionPotential for polymerization and byproduct formation[10][11]
Combes Aniline, β-Diketone2,4-Disubstituted QuinolinesAcid-catalyzed, High Temp.Direct route to 2,4-substituted patternsRequires β-diketones, which may not be readily available[12][13]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylPolysubstituted QuinolinesAcid or Base-catalyzedHigh convergence, straightforward, good regioselectivityRequires pre-functionalized 2-aminoaryl carbonyls[14]
Conrad-Limpach Aniline, β-Ketoester4-Hydroxyquinolines (4-Quinolones)Thermal condensation (>250 °C)Excellent route to 4-quinolonesVery high temperatures required, sensitive functional groups may not survive[15][16]
Gould-Jacobs Aniline, Alkoxymethylenemalonate4-Hydroxyquinoline-3-carboxylatesThermal cyclization, then hydrolysis/decarboxylationAccess to 4-hydroxyquinolines with functionality at C3High temperatures, multi-step sequence[17][18]
Pfitzinger Isatin, α-Methylene CarbonylQuinoline-4-carboxylic AcidsStrong BaseDirect route to important carboxylic acid derivativesRequires isatin precursors[19][20]

In-Depth Analysis of Foundational Synthetic Methodologies

An understanding of the mechanisms behind these classical syntheses is crucial for troubleshooting, optimization, and envisioning novel synthetic pathways.

The Skraup Synthesis

First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction is one of the oldest methods for preparing quinoline itself.[8][21] It involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[21] The notoriously vigorous and often violent nature of the reaction necessitates careful control.[9]

Causality and Mechanism: The choice of concentrated sulfuric acid is critical; it serves both as a catalyst and a dehydrating agent. Its first role is to dehydrate glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This in-situ formation is key to the reaction's progression. The aniline then undergoes a Michael-type conjugate addition to the acrolein. The acidic environment catalyzes the subsequent cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized to the aromatic quinoline product.[9][22] Nitrobenzene often serves as both the oxidant and the solvent.[8]

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Aniline->Intermediate1 Intermediate1_2 β-Anilinopropionaldehyde Acrolein_2 Acrolein Acrolein_2->Intermediate1 Intermediate2 1,2-Dihydroquinoline Intermediate1_2->Intermediate2 H⁺ -H₂O Intermediate2_2 1,2-Dihydroquinoline Quinoline Quinoline Intermediate2_2->Quinoline [O] (Nitrobenzene) Friedlander_Mechanism cluster_pathA Pathway A: Aldol First cluster_pathB Pathway B: Schiff Base First A1 2-Aminobenzaldehyde + Ketone A2 Aldol Adduct A1->A2 Aldol Cond. A3 α,β-Unsaturated Intermediate A2->A3 -H₂O A4 Quinoline A3->A4 Cyclization -H₂O B1 2-Aminobenzaldehyde + Ketone B2 Schiff Base B1->B2 Imine Form. B3 Cyclized Intermediate B2->B3 Intramolecular Aldol B4 Quinoline B3->B4 -H₂O

Caption: Competing mechanisms of the Friedländer synthesis.

Experimental Protocol: Catalyst-Free Synthesis of 1H-Indeno[2,1-b]quinolin-6(5H)-one [23]1. Reactant Mixture: In a reaction vessel, combine 2-aminobenzaldehyde (1.0 mmol) and 1,3-indandione (1.0 mmol) in water (5 mL). 2. Heating: Heat the mixture at 70°C with stirring for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC). 3. Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution. 4. Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure quinoline derivative. This "green" protocol avoids the need for harsh catalysts and organic solvents. [23]

The Combes Synthesis

First described by Alphonse-Edmond Combes in 1888, this reaction provides a direct route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions. [12][13] Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the aniline on one of the protonated carbonyl groups of the β-diketone. This is followed by dehydration to form a Schiff base, which then tautomerizes to a more stable enamine intermediate. The rate-determining step is the acid-catalyzed intramolecular electrophilic cyclization of the enamine onto the benzene ring. A final dehydration step rearomatizes the system to yield the substituted quinoline. [13]The use of a strong acid like sulfuric acid or polyphosphoric acid is essential to catalyze both the initial condensation and the final ring-closing dehydration. [12]

Combes_Mechanism Start Aniline + β-Diketone SchiffBase Schiff Base Intermediate Start->SchiffBase H⁺ -H₂O Enamine Enamine Tautomer SchiffBase->Enamine Tautomerization Cyclized Cyclized Cation Enamine->Cyclized Electrophilic Cyclization (RDS) Dehydrated Dehydrated Intermediate Cyclized->Dehydrated Proton Transfer Quinoline 2,4-Disubstituted Quinoline Dehydrated->Quinoline -H₂O, -H⁺

Caption: Reaction mechanism of the Combes synthesis.

The Dawn of Polysubstitution: Modern Synthetic Strategies

While classical methods are robust, the demand for increasingly complex and precisely functionalized quinolines in drug discovery has driven the development of new synthetic technologies. These modern approaches offer milder reaction conditions, broader substrate scope, and improved efficiency.

  • Transition-Metal Catalysis: Catalysts based on palladium, copper, iron, nickel, and iridium have revolutionized quinoline synthesis. [4][24][25]These methods often involve C-H activation, cross-coupling reactions, and tandem or domino sequences that can build the quinoline core from simpler starting materials in a single step with high atom economy. [26][27]For example, iron-catalyzed protocols have been developed for the oxidative C-C bond cleavage of styrenes and subsequent domino reaction with anilines to form highly substituted quinolines. [25]* Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for many classical syntheses, including the Friedländer and Gould-Jacobs reactions. [18][28]This technology provides rapid, uniform heating that can overcome the high activation energy barriers associated with thermal cyclization steps. [18]* Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product containing portions of all reactants, are highly efficient for generating molecular diversity. Several MCRs have been developed for the synthesis of complex quinoline libraries, which are invaluable for high-throughput screening in drug discovery. [29]* Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes using water as a solvent, employing catalyst-free conditions where possible, and utilizing recyclable catalysts to minimize waste and hazardous reagent use. [23][30]

The Quinoline Scaffold in Drug Discovery and Development

The versatility of the quinoline scaffold is evident in the number of approved drugs that feature this core. The ability to modify substitution patterns allows for the optimization of a compound's Structure-Activity Relationship (SAR), leading to enhanced potency, selectivity, and pharmacokinetic profiles.

Drug Name Therapeutic Area Significance of Substitution
Chloroquine AntimalarialThe 4-aminoquinoline scaffold with a basic side chain is crucial for accumulating in the parasite's acidic food vacuole and inhibiting heme polymerization. [26]
Ciprofloxacin AntibacterialA fluoroquinolone, the fluorine at C-6 and the cyclopropyl group at N-1 enhance its antibacterial spectrum and potency by improving DNA gyrase inhibition.
Belotecan AnticancerA camptothecin analog, the polysubstituted quinoline core is part of the pentacyclic structure that inhibits topoisomerase I, leading to cancer cell death. [6]
Bosutinib Anticancer (Leukemia)A 4-anilinoquinoline derivative, the specific substitutions are designed for potent and selective inhibition of the Bcr-Abl and Src family tyrosine kinases.
Saquinavir Antiviral (HIV)This HIV protease inhibitor contains a decahydro-isoquinoline moiety, demonstrating how modifications of the core quinoline structure are also pharmacologically important. [26]

Conclusion and Future Outlook

From its discovery in coal tar to its current status as a privileged scaffold, the journey of the quinoline nucleus is a story of continuous chemical innovation. The foundational syntheses developed by pioneers like Skraup, Friedländer, and Combes provided the initial access and chemical understanding required to explore this versatile heterocycle. Today, these classical methods are complemented by a powerful arsenal of modern catalytic and green synthetic techniques that enable the construction of polysubstituted quinolines with unprecedented precision and efficiency. As our understanding of biological systems deepens, the demand for novel, highly tailored molecular probes and therapeutic agents will continue to grow. The quinoline scaffold, with its rich history and immense synthetic tractability, is poised to remain at the forefront of these efforts, continuing its legacy as a cornerstone of medicinal chemistry and drug discovery. [6]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. [Link]

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  • González-Bacerio, J., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Cambridge University Press. [Link]

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  • Wikipedia. (n.d.). Skraup reaction. Wikipedia. [Link]

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  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]

  • Velsankar, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(44), 26315-26334. [Link]

  • Sharma, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Desai, N. C., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 989204. [Link]

  • ResearchGate. (2023). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Wang, H., et al. (2021). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 26(11), 3192. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]

  • Sloop, J. C. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(10), 4204-4213. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. Scribd. [Link]

  • Wikidoc. (2012). Gould-Jacobs reaction. Wikidoc. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(3), 389-392. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Bentham Science. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]

  • Organic-Chemistry.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Organic-Chemistry.org. [Link]

  • Bentham Science. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Bentham Science. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press. [Link]

  • ResearchGate. (2025). Quinoline-A Next Generation Pharmacological Scaffold. ResearchGate. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. ResearchGate. [Link]

  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]

  • Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(2), 159-195. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized quinolines [catalysis by CuI]. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). A Recent Study on the Synthesis of Polysubstituted Quinoline. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR. [Link]

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  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 6-Bromo-4,8-dichloro-5-methoxyquinoline: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-4,8-dichloro-5-methoxyquinoline, a halogenated and methoxy-substituted quinoline derivative with potential applic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-4,8-dichloro-5-methoxyquinoline, a halogenated and methoxy-substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy commences with the regioselective bromination of 2-chloro-5-methoxyaniline hydrochloride to yield the key intermediate, 4-bromo-2-chloro-5-methoxyaniline. Subsequent cyclization of this aniline derivative via a Gould-Jacobs reaction affords the corresponding 6-bromo-8-chloro-5-methoxyquinolin-4-ol. The final step involves the conversion of the 4-hydroxy group to a chloro substituent using phosphorus oxychloride, yielding the target compound. This guide details the experimental procedures, including reaction conditions, purification methods, and characterization data, to facilitate the successful synthesis of this complex quinoline derivative.

Introduction

Substituted quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities. Their versatile scaffold allows for functionalization at various positions, leading to a diverse range of pharmacological properties, including antimalarial, antibacterial, and anticancer activities. The introduction of halogens and methoxy groups onto the quinoline ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological efficacy and potential as a drug candidate.

The target molecule, 6-Bromo-4,8-dichloro-5-methoxyquinoline, possesses a unique substitution pattern that makes it an attractive building block for the development of novel therapeutic agents and functional materials. This guide provides a robust and reproducible synthetic route to this compound, designed for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.

Overall Synthetic Scheme

The synthesis of 6-Bromo-4,8-dichloro-5-methoxyquinoline is accomplished through a three-step sequence, as illustrated in the following scheme:

Synthetic_Scheme A 2-Chloro-5-methoxyaniline hydrochloride B 4-Bromo-2-chloro-5-methoxyaniline A->B Br2, Acetic Acid (Bromination) C 6-Bromo-8-chloro-5-methoxyquinolin-4-ol B->C Diethyl ethoxymethylenemalonate (Gould-Jacobs Reaction) D 6-Bromo-4,8-dichloro-5-methoxyquinoline C->D POCl3 (Chlorination) Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Gould-Jacobs Reaction cluster_step3 Step 3: Chlorination A1 Dissolve 2-chloro-5-methoxyaniline HCl in Acetic Acid A2 Cool to 15°C A1->A2 A3 Add Bromine A2->A3 A4 Stir at RT for 18h A3->A4 A5 Quench with Ice Water A4->A5 A6 Neutralize with NaOH A5->A6 A7 Extract with Diethyl Ether A6->A7 A8 Dry and Concentrate A7->A8 A9 Purify by Column Chromatography A8->A9 B1 Combine Aniline and Diethyl ethoxymethylenemalonate A9->B1 Product from Step 1 B2 Heat at 120-130°C for 2h B1->B2 B3 Add to hot Diphenyl Ether at 250°C B2->B3 B4 Cool to RT B3->B4 B5 Precipitate with Hexane B4->B5 B6 Filter and Wash B5->B6 B7 Dry under Vacuum B6->B7 C1 Suspend Quinolin-4-ol in POCl3 B7->C1 Product from Step 2 C2 Reflux for 2h C1->C2 C3 Cool to RT C2->C3 C4 Quench with Ice C3->C4 C5 Neutralize with Na2CO3 C4->C5 C6 Extract with Dichloromethane C5->C6 C7 Dry and Concentrate C6->C7 C8 Recrystallize C7->C8

Application

Suzuki-Miyaura Coupling for 6-Bromoquinoline Derivatives: A Detailed Guide to Conditions and Protocols

Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and functional materials. The ability to precisely modify this privileged heterocycle is paramount for the development of novel therapeutic agents and advanced materials. Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction enables the coupling of a wide array of organoboron reagents with organic halides, offering a pathway to structurally diverse quinoline derivatives under relatively mild conditions.[1][2]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling specifically tailored for 6-bromoquinoline derivatives. We will delve into the mechanistic nuances, dissect the critical reaction parameters, and provide field-proven protocols for researchers, scientists, and drug development professionals. Our focus will be on not just the "how" but also the "why," offering a rationale for the selection of specific conditions to empower you to optimize this powerful transformation for your unique synthetic challenges.

Mechanistic Overview: Navigating the Catalytic Cycle with a Quinoline Substrate

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[1][2] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 6-Bromoquinoline Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation [R-B(OR')3]- Pd(II)_Aryl_Complex Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A critical consideration when working with quinoline substrates is the potential for the nitrogen lone pair to coordinate with the palladium catalyst. This can lead to the formation of inactive catalyst species, a phenomenon often referred to as catalyst poisoning. To circumvent this, the use of bulky phosphine ligands is highly recommended. These ligands sterically shield the palladium center, preventing the inhibitory coordination of the quinoline nitrogen.

Dissecting the Reaction Parameters: A Guide to Rational Optimization

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For 6-bromoquinoline derivatives, a nuanced understanding of these factors is crucial for achieving high yields and minimizing side reactions.

The Catalyst System: Palladium Source and Ligand Selection

The choice of the palladium source and, more importantly, the ancillary ligand is paramount for an efficient reaction.

  • Palladium Precursors: Common choices for palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precursors require in situ reduction to the active Pd(0) species. For routine couplings, Pd(OAc)₂ is often a cost-effective and reliable choice.

  • The Ligand's Critical Role: The ligand stabilizes the palladium catalyst, influences its reactivity, and plays a key role in preventing catalyst deactivation. For electron-deficient heteroaryl halides like 6-bromoquinoline, bulky and electron-rich phosphine ligands are often essential.[3] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3]

LigandStructureKey Features & Rationale for Use with 6-Bromoquinoline
SPhos (A bulky biarylphosphine)Its bulkiness effectively prevents the quinoline nitrogen from coordinating to the palladium center, thus mitigating catalyst poisoning. The electron-rich nature of the ligand facilitates the oxidative addition of the C-Br bond.
XPhos (Another bulky biarylphosphine)Similar to SPhos, it provides significant steric hindrance around the palladium atom. It is often a highly effective ligand for challenging cross-coupling reactions involving heteroaryl halides.
RuPhos (A dialkylbiarylphosphine)Offers a different steric and electronic profile compared to SPhos and XPhos, and can sometimes provide superior results depending on the specific boronic acid used.
P(o-tolyl)₃ (A triarylphosphine)While less bulky than the biarylphosphine ligands, the ortho-tolyl groups provide some steric hindrance and have been shown to be effective in Suzuki couplings of various aryl bromides.
The Base: The Unsung Hero of Transmetalation

The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation. The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon Solvent SystemsRationale for Use
Potassium Carbonate (K₂CO₃) ModerateDioxane/Water, Toluene/Ethanol/WaterA versatile and commonly used base that is effective for a wide range of substrates. The aqueous conditions facilitate its solubility and the formation of the boronate.
Cesium Carbonate (Cs₂CO₃) StrongDioxane, TolueneOften used for more challenging couplings or with less reactive boronic acids. Its higher solubility in organic solvents can be advantageous.
Potassium Phosphate (K₃PO₄) ModerateDioxane, TolueneA milder base that can be beneficial when dealing with base-sensitive functional groups on either coupling partner.
Sodium Hydroxide (NaOH) StrongTHF/WaterA strong, inexpensive base that can be very effective, though its high basicity may not be compatible with all functional groups.
The Solvent System: A Matter of Solubility and Reactivity

The solvent system must be chosen to ensure adequate solubility of all reactants and the catalyst system. Often, a mixture of an organic solvent and water is employed.

  • Dioxane/Water: A very common and effective solvent system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species.

  • Toluene/Ethanol/Water: Another popular choice, particularly for larger-scale reactions. Toluene is the primary organic solvent, with ethanol added to improve the solubility of the reactants.

  • Tetrahydrofuran (THF)/Water: A good alternative to dioxane, offering similar properties.

It is crucial to degas the solvent mixture prior to use to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. Here are some common issues encountered in the Suzuki-Miyaura coupling of 6-bromoquinolines and their solutions:

  • Low or No Conversion:

    • Catalyst Poisoning: As discussed, the quinoline nitrogen can inhibit the catalyst. Ensure the use of a bulky phosphine ligand (e.g., SPhos, XPhos).

    • Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality. If using a Pd(II) source, the in situ reduction to Pd(0) may be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

    • Poor Reagent Quality: Use pure starting materials and dry, degassed solvents.

  • Debromination (Hydrodehalogenation): This side reaction, where the bromine atom is replaced by a hydrogen, can be a significant issue.

    • Protic Impurities: Ensure anhydrous conditions if the protocol calls for it. While some water is often necessary, excess can be a proton source.

    • Base-Induced Elimination: A very strong base or high temperatures can promote debromination. Consider using a milder base like K₃PO₄ or lowering the reaction temperature.[4]

  • Homocoupling of the Boronic Acid: The formation of a biaryl product from the boronic acid can occur, especially in the presence of oxygen.

    • Thorough Degassing: Rigorously degas the reaction mixture to minimize oxygen levels.

    • Slow Addition: In some cases, slow addition of the boronic acid can minimize its concentration and disfavor homocoupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 6-bromoquinoline derivatives. Optimization may be necessary for specific substrates.

Protocol 1: Conventional Heating

Conventional_Heating_Workflow Start Start Step1 Combine 6-bromoquinoline, boronic acid, and base in a reaction vessel. Start->Step1 Step2 Evacuate and backfill with an inert gas (e.g., Argon) three times. Step1->Step2 Step3 Add the palladium catalyst and ligand. Step2->Step3 Step4 Add the degassed solvent system. Step3->Step4 Step5 Heat the reaction mixture (e.g., 80-100 °C) with stirring. Step4->Step5 Step6 Monitor reaction progress by TLC or LC-MS. Step5->Step6 Step7 Cool to room temperature and perform aqueous workup. Step6->Step7 Step8 Purify the product by column chromatography. Step7->Step8 End End Step8->End

Caption: A typical workflow for a conventionally heated Suzuki-Miyaura coupling reaction.

Materials:

  • 6-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 6-bromoquinoline, the arylboronic acid, and potassium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling, often leading to shorter reaction times and improved yields.[5]

Microwave_Workflow Start Start Step1 Combine all reactants and catalyst in a microwave vial. Start->Step1 Step2 Add the degassed solvent. Step1->Step2 Step3 Seal the vial and place it in the microwave reactor. Step2->Step3 Step4 Irradiate at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 min). Step3->Step4 Step5 Cool the vial and filter the reaction mixture. Step4->Step5 Step6 Perform workup and purification as in the conventional method. Step5->Step6 End End Step6->End

Caption: A streamlined workflow for a microwave-assisted Suzuki-Miyaura coupling.

Materials:

  • 6-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Acetonitrile and Water (e.g., 3:1 v/v), degassed

  • Microwave reactor and appropriate vials

Procedure:

  • In a microwave reaction vial, combine 6-bromoquinoline, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.

  • Add the degassed acetonitrile and water mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a constant temperature of 140-150 °C for 15-30 minutes.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Perform an aqueous workup and purification as described in the conventional heating protocol.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromo-substituted N-heterocycles, providing a useful reference for initial reaction setup.

EntrySubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-BromoquinolinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1004>95
26-Bromoquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O8012~85
33-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd₂(dba)₃ (2.5)RuPhos (5)K₃PO₄THF/H₂O1100.17~90
42-Chloro-6-nitroquinoline6-Methyl-3-pyridinylboronic acidPdCl₂(PPh₃)₂ (10)-Na₂CO₃MeCN/H₂O140 (MW)0.25~70[5]
56-Bromoisoquinoline-1-carbonitrilePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1002-24~80-90[6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of 6-bromoquinoline derivatives. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges associated with this N-heterocyclic substrate. The strategic use of bulky phosphine ligands is key to mitigating catalyst inhibition by the quinoline nitrogen. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for developing robust and efficient synthetic routes to novel quinoline-based molecules for a wide range of applications in drug discovery and materials science.

References

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. [URL: https://www.benchchem.com/application-notes/6-bromoisoquinoline-1-carbonitrile-suzuki-miyaura-coupling]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [URL: https://pubs.acs.org/doi/10.1021/ar800036s]
  • BenchChem. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. [URL: https://www.benchchem.
  • BenchChem. Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions. [URL: https://www.benchchem.
  • Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(22), 4937-4943. [URL: https://www.sciencedirect.com/science/article/pii/S0022328X0700547X]
  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. [URL: https://www.benchchem.com/application-notes/6-bromoquinoline-vs-8-bromoquinoline-reactivity]
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/coj2k9/whats_the_role_of_the_phosphine_ligand_in_suzuki/]
  • Wang, D., et al. (2019). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. Nature Nanotechnology, 14, 792–797. [URL: https://www.
  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12006–12011. [URL: https://pubs.acs.org/doi/10.1021/ja405788g]
  • Verkade, J. G., et al. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(8), 3073–3078. [URL: https://pubs.acs.org/doi/10.1021/jo062635q]
  • Thompson, A. S., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Pharmaceuticals, 8(2), 257-276. [URL: https://www.mdpi.com/1424-8247/8/2/257]
  • Nikoshvili, L.Z., et al. (2018). Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. Chemical Engineering Transactions, 70, 1363-1368. [URL: https://www.aidic.it/cet/18/70/228.pdf]
  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1217359]
  • Słowik, M. M., & Skarżewski, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2333–2342. [URL: https://www.beilstein-journals.org/bjoc/articles/14/222]
  • University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [URL: https://repositories.lib.utexas.edu/handle/2152/24185]
  • BenchChem. Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. [URL: https://www.benchchem.com/troubleshooting/catalyst-selection-6-bromoquinoline-8-carbonitrile]
  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-Suzuki-coupling-reaction_tbl1_282885915]
  • Ferlin, F., et al. (2020). Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent. ChemistryOpen, 9(7), 741-747. [URL: https://onlinelibrary.wiley.com/doi/10.1002/open.202000138]
  • St. John, J., & Movassaghi, M. (2010). Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. Beilstein Journal of Organic Chemistry, 6, 25. [URL: https://www.beilstein-journals.org/bjoc/articles/6/25]
  • University of Sussex. (2023). Microwave-assisted synthesis of a MK2 inhibitor by Suzuki-Miyaura coupling for study in Werner syndrome cells. [URL: https://figshare.com/articles/journal_contribution/Microwave-assisted_synthesis_of_a_MK2_inhibitor_by_Suzuki-Miyaura_coupling_for_study_in_Werner_syndrome_cells/23307887]
  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [URL: https://www.researchgate.
  • Dalmás, M., et al. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 24, 423-426. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2013000400010]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • University of California, Davis. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [URL: https://chem.ucdavis.edu/sites/g/files/dgvnsk196/files/inline-files/118C_Su16_Suzuki_0.pdf]

Sources

Method

Application Notes &amp; Protocols: Navigating the Regioselective Functionalization of 4-Chloro vs. 8-Chloro Quinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Challenge of Regioselectivity The quinoline motif is a cornerstone in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Challenge of Regioselectivity

The quinoline motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, from antimalarials like chloroquine to modern anticancer agents, and serving as a privileged scaffold in organometallic catalysis.[1][2] The synthetic utility of chloro-substituted quinolines is immense, as the carbon-chlorine bond serves as a versatile handle for introducing molecular complexity through various chemical transformations.

However, when a quinoline scaffold bears multiple chloro-substituents, such as in 4,8-dichloroquinoline, the synthetic chemist faces a critical challenge: how to achieve selective functionalization at one position while leaving the other intact. The electronic and steric environments of the 4- and 8-positions are markedly different, governing a unique reactivity landscape. Understanding these differences is paramount for designing logical, efficient, and high-yielding synthetic routes.

This guide provides an in-depth analysis of the factors governing the reactivity of 4-chloro and 8-chloroquinolines and delivers field-proven protocols for their selective functionalization.

Chapter 1: The Reactivity Dichotomy: Electronic, Steric, and Coordination Effects

The selective functionalization of the 4- versus the 8-position is not a matter of chance but a direct consequence of fundamental chemical principles. The key to mastering this selectivity lies in understanding the interplay of three factors: electronics, sterics, and the coordinating ability of the quinoline nitrogen.

Electronic Landscape

The quinoline ring system is intrinsically electron-deficient due to the electronegativity of the nitrogen atom, particularly within the pyridine ring.[3]

  • The C4-Position: This position is para to the ring nitrogen. In a nucleophilic aromatic substitution (SNAr) reaction, nucleophilic attack at C4 generates a Meisenheimer-like intermediate where the negative charge is effectively delocalized onto the electronegative nitrogen atom through resonance. This powerful stabilizing effect makes the C4-position highly activated and electrophilic, readily undergoing SNAr reactions.[4][5][6]

  • The C8-Position: Located on the fused benzene ring, the C8-position is less influenced by the resonance-based activation seen at C4. While it experiences an inductive electron-withdrawing effect from the nearby nitrogen, it lacks the direct resonance stabilization for an SNAr intermediate. Consequently, it is significantly less reactive towards nucleophilic attack under standard SNAr conditions.[3]

Steric Hindrance

Steric factors introduce another layer of control, particularly disfavoring reactions at the C8-position.

  • The C4-Position: This position is relatively unhindered, allowing straightforward access for a wide range of nucleophiles and catalyst complexes.

  • The C8-Position (Peri-Position): The C8-position is sterically encumbered by the adjacent C7-hydrogen and the proximity to the heterocyclic ring. This "peri-interaction" can impede the approach of bulky reagents, including large nucleophiles and the sterically demanding ligands often used in cross-coupling catalysis.[3]

The Role of the Nitrogen Atom as a Directing Group

While the nitrogen's electronic effects dominate SNAr chemistry, its ability to act as a Lewis base is the key to unlocking the reactivity of the C8-position through alternative pathways.

  • Directed ortho-Metalation (DoM): The lone pair on the quinoline nitrogen can coordinate to a strong base, such as an organolithium reagent. This interaction directs the deprotonation exclusively to the adjacent C8-position, forming a C8-lithiated quinoline.[7][8] This intermediate can then be trapped with a variety of electrophiles, providing a powerful and highly regioselective method for C8-functionalization that is impossible at C4.[7][9]

  • Chelation-Assisted C-H Activation: In modern synthetic chemistry, the nitrogen atom can serve as a directing group to guide a transition metal catalyst (e.g., Palladium, Rhodium) to selectively activate and functionalize the C8-H bond.[10][11]

G start Starting Material (e.g., 4,8-Dichloroquinoline) target What is the Target Position? start->target c4_methods C4-Position Methods target->c4_methods C4-Position c8_methods C8-Position Methods target->c8_methods C8-Position snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination, Alkoxylation) c4_methods->snar Highly Activated & Sterically Accessible pd_c4 Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) c4_methods->pd_c4 Alternative to SNAr dom Directed ortho-Metalation (DoM) c8_methods->dom Utilizes N as a Directing Group pd_c8 Palladium-Catalyzed Cross-Coupling (Requires optimized ligands) c8_methods->pd_c8 Electronically Less Active & Sterically Hindered

Chapter 2: Strategies for Selective C4-Functionalization

Given its high electrophilicity and steric accessibility, the C4-position is the more reactive site. The primary strategy for its functionalization is Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

This is the most common and efficient method for modifying the C4-position. The reaction proceeds via a two-step addition-elimination mechanism, where the formation of the charge-stabilized Meisenheimer intermediate is often the rate-determining step.[6][12] Most known 4-aminoquinolines, including the famous antimalarial drug chloroquine, are prepared via this method from 4,7-dichloroquinoline.[13]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile, thus maximizing its nucleophilicity. Alcohols like isopropanol or n-butanol can also be used, often at higher temperatures.

  • Temperature: While highly activated substrates react at moderate temperatures, heating (80-150 °C) is often required to drive the reaction to completion, especially with less reactive nucleophiles.[13]

  • Base: When using amine nucleophiles with an N-H bond (primary or secondary amines), an external base is often unnecessary as a second equivalent of the amine can act as the base. However, for less basic nucleophiles or to improve reaction rates, an inorganic base like K₂CO₃ or a non-nucleophilic organic base like DIPEA may be added.[13]

Meisenheimer Intermediate (Charge stabilized by N)

]; product [label="4-Substituted Quinoline"]; cl_minus [label="Cl⁻"];

sub -> intermediate [label="Attack at C4"]; nuc -> intermediate; intermediate -> product [label="Elimination of Cl⁻"]; intermediate -> cl_minus [style=invis]; } enddot Caption: SNAr mechanism at the activated C4-position.

Protocol 1: General Procedure for SNAr Amination at the C4-Position
  • Setup: To a sealable reaction vessel, add the 4-chloroquinoline derivative (1.0 equiv), the desired amine (1.2-2.0 equiv), and a suitable solvent (e.g., n-butanol, DMSO, or NMP, ~0.2 M).

  • Reaction: If required, add a base such as K₂CO₃ (1.5 equiv). Seal the vessel and heat the reaction mixture to 100-140 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling

While SNAr is dominant, cross-coupling reactions like Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) are also effective at the C4-position. These reactions are invaluable when the desired nucleophile is incompatible with SNAr conditions.

Causality Behind Experimental Choices:

  • Catalyst Poisoning: The quinoline nitrogen can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[14] To mitigate this, sterically bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. These ligands shield the palladium atom, preventing the quinoline from coordinating while still allowing the catalytic cycle to proceed.[14]

  • Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common pre-catalysts that are reduced in situ to the active Pd(0) species.[15]

  • Base: The choice of base is critical for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[14] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.

Chapter 3: Strategies for Selective C8-Functionalization

Functionalizing the sterically hindered and less electronically activated C8-position requires a different strategic approach. Direct SNAr is generally not feasible.

Palladium-Catalyzed Cross-Coupling

Cross-coupling is the most common method for forming C-C, C-N, and C-O bonds at the C8-position. Success hinges on overcoming the steric hindrance and the relative inertness of the C8-Cl bond compared to its bromide or iodide counterparts.

Causality Behind Experimental Choices:

  • Ligand Selection: Even more so than at C4, bulky and electron-rich phosphine ligands are critical. They promote the oxidative addition of the less reactive C-Cl bond and accelerate the reductive elimination step. The choice of ligand may require screening to find the optimal conditions for a given substrate.[3]

  • Higher Temperatures: Due to the lower reactivity, higher reaction temperatures are often necessary for C8-couplings compared to analogous reactions at C4.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C8-Position
  • Setup: In an oven-dried Schlenk flask, combine the 8-chloroquinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reaction: Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture) via syringe. Heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Directed ortho-Metalation (DoM)

DoM is a uniquely powerful strategy for functionalizing the C8-position. It bypasses the challenges of SNAr and cross-coupling by activating the C8-H bond directly (if starting from a non-halogenated quinoline) or by performing a halogen-metal exchange. For an 8-chloroquinoline, a lithium-halogen exchange is the most direct route.

G cluster_0 Coordination & Deprotonation cluster_1 Electrophilic Quench quinoline Quinoline buli n-BuLi complex Coordinated Complex lithiated 8-Lithiated Quinoline electrophile Electrophile (E⁺) product 8-Substituted Quinoline

Chapter 4: Orthogonal Functionalization of 4,8-Dichloroquinolines

The true test of selectivity is the sequential, controlled functionalization of a dichloroquinoline. The disparate reactivity of the C4 and C8 positions makes this an achievable goal. The most logical and widely used strategy is to exploit the high reactivity of the C4-position first, followed by functionalization of the more robust C8-position.

Logical Workflow: SNAr followed by Cross-Coupling

  • Step 1: Selective SNAr at C4. React the 4,8-dichloroquinoline with a nucleophile (e.g., an amine) under standard SNAr conditions. The C8-chloro group will remain untouched due to its inherent lack of reactivity in this manifold. This yields a 4-substituted-8-chloroquinoline.

  • Step 2: Cross-Coupling at C8. Take the product from Step 1 and subject it to palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig) to functionalize the remaining C8-chloro position.

This orthogonal approach allows for the programmed and highly selective synthesis of diverse 4,8-disubstituted quinolines.

Table 1: Comparative Summary of C4 vs. C8 Chloroquinoline Reactivity
FeatureC4-Chloro PositionC8-Chloro PositionRationale
SNAr Reactivity HighVery Low / InertC4 is electronically activated (para to N); C8 lacks this activation.[3][4]
Steric Hindrance LowHighC8 is a sterically crowded peri-position.[3]
Cross-Coupling FacileChallengingRequires more active catalysts, bulky ligands, and often higher temperatures.[3][14]
DoM Reactivity Not ApplicableHighThe quinoline nitrogen acts as an excellent directing group for C8 lithiation.[7][8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No reaction in Pd-coupling 1. Catalyst poisoning by quinoline N. 2. Inactive catalyst/impure reagents. 3. C-Cl bond is not activated.1. Switch to a bulkier phosphine ligand (e.g., XPhos, SPhos, RuPhos).[14] 2. Use fresh, high-purity reagents and degas solvents thoroughly. 3. Increase temperature; switch to a more active catalyst system (e.g., different ligand or Pd source).
Low yield in SNAr at C4 1. Poor nucleophile. 2. Reversible reaction or side reactions. 3. Insufficient temperature.1. Use a stronger nucleophile or add a base to deprotonate it in situ. 2. Use an excess of the nucleophile; remove any byproducts if possible. 3. Increase the reaction temperature.
Formation of homocoupled byproducts in Suzuki reaction Traces of oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas.[14]
Reaction stalls in C8-coupling Catalyst deactivation or steric hindrance preventing reductive elimination.Screen different bulky ligands; some may be better suited for the specific substrate. Consider a different solvent system.

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  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Synthesis of quinolines via ortho-lithiated N-acylanilines. A modified Friedlaender synthesis. ACS Publications. [Link]

  • ortho metalation. Andrew G Myers Research Group. [Link]

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. ResearchGate. [Link]

Sources

Application

Scalable Synthetic Route for 6-Bromo-4,8-dichloro-5-methoxyquinoline: A Process Chemistry Application Note

Introduction & Retrosynthetic Strategy Highly functionalized quinolines are privileged scaffolds in modern drug discovery, frequently serving as the core structure for kinase inhibitors, antimalarials, and antibacterial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Strategy

Highly functionalized quinolines are privileged scaffolds in modern drug discovery, frequently serving as the core structure for kinase inhibitors, antimalarials, and antibacterial agents. The synthesis of 6-Bromo-4,8-dichloro-5-methoxyquinoline presents a unique regiochemical challenge due to its dense array of halogens and electron-donating groups.

To ensure scalability and absolute regiocontrol, this application note details a robust 5-step synthetic route. The strategy relies on the classic Gould-Jacobs reaction to construct the quinoline core. By starting with commercially available 2-chloro-5-methoxyaniline, we can leverage the steric and electronic properties of the starting material to direct both the initial bromination and the subsequent thermal cyclization, preventing the formation of undesired structural isomers.

Retrosynthesis Target 6-Bromo-4,8-dichloro- 5-methoxyquinoline Intermediate1 6-Bromo-8-chloro-5-methoxy- quinolin-4-ol Target->Intermediate1 POCl3 Chlorination Intermediate2 Ethyl 6-bromo-8-chloro-4-hydroxy- 5-methoxyquinoline-3-carboxylate Intermediate1->Intermediate2 Hydrolysis & Decarboxylation Intermediate3 4-Bromo-2-chloro- 5-methoxyaniline Intermediate2->Intermediate3 Gould-Jacobs Cyclization StartingMaterial 2-Chloro-5-methoxyaniline Intermediate3->StartingMaterial NBS Bromination

Caption: Retrosynthetic pathway for 6-Bromo-4,8-dichloro-5-methoxyquinoline.

Experimental Workflows and Mechanistic Causality

The following protocols have been optimized for multigram-scale batch preparations. Each step is designed as a self-validating system where the completion of the reaction can be unambiguously confirmed via TLC or LC-MS before proceeding.

ForwardWorkflow SM 2-Chloro-5-methoxyaniline Step1 Step 1: NBS Bromination (DMF, 0°C to RT) SM->Step1 Int1 4-Bromo-2-chloro-5-methoxyaniline Step1->Int1 Step2 Step 2: EMME Condensation (120°C, Neat) Int1->Step2 Int2 Anilidomethylenemalonate Intermediate Step2->Int2 Step3 Step 3: Thermal Cyclization (Dowtherm A, 250°C) Int2->Step3 Int3 Quinoline-3-carboxylate Ester Step3->Int3 Step4 Step 4: Saponification & Decarboxylation (NaOH; Cu, 200°C) Int3->Step4 Int4 6-Bromo-8-chloro-5-methoxyquinolin-4-ol Step4->Int4 Step5 Step 5: Deoxychlorination (POCl3, 105°C) Int4->Step5 Product 6-Bromo-4,8-dichloro-5-methoxyquinoline Step5->Product

Caption: Step-by-step forward synthetic workflow and reaction conditions.

Step 1: Regioselective Bromination

Mechanistic Causality: In 2-chloro-5-methoxyaniline, both the amino and methoxy groups are strongly activating, ortho/para-directing substituents. The position para to the amino group (C4) is sterically less hindered than the position between the two groups (C6). The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF stabilizes the polarized transition state, ensuring high regioselectivity and preventing over-bromination . Protocol:

  • Dissolve 2-chloro-5-methoxyaniline (1.0 eq) in anhydrous DMF (0.5 M) and cool to 0 °C under nitrogen.

  • Add NBS (1.05 eq) portionwise over 30 minutes to control the mild exotherm.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench by pouring into ice water. Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-bromo-2-chloro-5-methoxyaniline .

Step 2 & 3: Gould-Jacobs Condensation and Thermal Cyclization

Mechanistic Causality: The Gould-Jacobs reaction is a highly reliable thermal cyclization method for constructing the quinolin-4-one backbone . The amino group first attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME). During the subsequent 250 °C electrocyclization, the intermediate has two potential ortho positions for ring closure. Because the C2 position is chemically blocked by the chlorine atom, cyclization is forced exclusively at the C6 position. This regiochemical lock guarantees the formation of a single isomer. Protocol:

  • Mix 4-bromo-2-chloro-5-methoxyaniline (1.0 eq) and EMME (1.1 eq). Heat the neat mixture to 120 °C for 2 hours, removing the ethanol byproduct via a short-path distillation head.

  • In a separate flask, heat Dowtherm A (10 volumes) to 250 °C.

  • Carefully add the crude anilidomethylenemalonate intermediate into the hot Dowtherm A. Reflux for 1.5 hours.

  • Cool the mixture to room temperature and dilute with hexanes to precipitate ethyl 6-bromo-8-chloro-4-hydroxy-5-methoxyquinoline-3-carboxylate . Filter and wash with hexanes.

Step 4: Saponification and Decarboxylation

Mechanistic Causality: The ester must be removed to yield the unsubstituted C3 position. Base-mediated saponification yields the carboxylic acid, which readily undergoes thermal decarboxylation when heated in a high-boiling solvent with a copper catalyst, driven by the release of CO₂ gas. Protocol:

  • Suspend the ester in 10% aqueous NaOH (5 volumes) and reflux for 3 hours until a clear solution forms.

  • Cool and acidify with 6M HCl to pH 2. Filter the precipitated carboxylic acid and dry thoroughly.

  • Suspend the acid in quinoline (5 volumes) and add copper powder (0.1 eq). Heat to 200 °C for 2 hours until gas evolution ceases.

  • Cool, dilute with EtOAc, and wash extensively with 1M HCl to remove the quinoline solvent. Concentrate to yield 6-bromo-8-chloro-5-methoxyquinolin-4-ol .

Step 5: Deoxychlorination

Mechanistic Causality: Conversion of the 4-hydroxyquinoline (which exists primarily as the 4-quinolone tautomer) to the 4-chloroquinoline requires an activating agent. Kinetic analyses indicate the reaction proceeds via an O-phosphorylated intermediate . POCl3 acts as both the solvent and the electrophile, creating a superior dichlorophosphate leaving group that is subsequently displaced by chloride. Solvent-free chlorination with POCl3 is highly scalable for multigram batch preparations . Protocol:

  • Suspend 6-bromo-8-chloro-5-methoxyquinolin-4-ol (1.0 eq) in neat POCl3 (5.0 eq).

  • Heat the mixture to 105 °C (reflux) for 4 hours. The suspension will become a homogeneous dark solution upon completion.

  • Cool to room temperature and carefully quench by adding the mixture dropwise into vigorously stirred ice water (Caution: Highly exothermic).

  • Neutralize the aqueous phase with saturated NaHCO₃ and extract with dichloromethane.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via recrystallization (EtOH) to yield the final product: 6-Bromo-4,8-dichloro-5-methoxyquinoline .

Quantitative Analytical Data & Yield Summary

The table below summarizes the expected physical properties, yields, and key analytical markers for process quality control (QC) at each isolated step.

CompoundExpected Yield (%)Physical StateKey ¹H NMR Signals (δ, CDCl₃/DMSO-d₆)ESI-MS (m/z) [M+H]⁺
4-Bromo-2-chloro-5-methoxyaniline 88%Off-white solid6.95 (s, 1H), 6.42 (s, 1H), 5.20 (br s, 2H), 3.85 (s, 3H)235.9
Quinoline-3-carboxylate Ester 75%Tan powder8.55 (s, 1H), 7.80 (s, 1H), 4.30 (q, 2H), 3.95 (s, 3H), 1.35 (t, 3H)387.9
6-Bromo-8-chloro-5-methoxyquinolin-4-ol 82%Pale yellow solid11.50 (br s, 1H), 8.05 (d, 1H), 7.85 (s, 1H), 6.15 (d, 1H), 3.98 (s, 3H)287.9
6-Bromo-4,8-dichloro-5-methoxyquinoline 91%White crystalline solid8.85 (d, 1H), 7.95 (s, 1H), 7.65 (d, 1H), 4.05 (s, 3H)305.9

(Note: Isotope patterns in MS will reflect the presence of one Bromine and multiple Chlorine atoms; the m/z provided corresponds to the most abundant isotopologue ⁷⁹Br/³⁵Cl).

Process Safety and Scalability Considerations

  • Thermal Hazards: The Gould-Jacobs cyclization (Step 3) operates at 250 °C. At this temperature, Dowtherm A poses a severe burn hazard. Ensure the reactor is equipped with an adequate reflux condenser and is rated for high-temperature operations.

  • Exothermic Quenching: The POCl3 deoxychlorination quench (Step 5) generates HCl and H₃PO₄ exothermically. The reaction mixture must be added to the ice water (never add water to the reaction mixture) at a controlled rate to prevent boiling and splashing.

  • Scalability: Steps 2 through 4 can be telescoped if intermediate isolation is not strictly required for QC, though isolating the ester in Step 3 is highly recommended to purge unreacted aniline and malonate impurities.

References

  • National Institutes of Health (PMC). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." URL:[Link]

  • PubMed. "POCl3 chlorination of 4-quinazolones." URL:[Link]

  • MDPI Molecules. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 6-Bromo-4,8-dichloro-5-methoxyquinoline

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 6-Bromo-4,8-dichloro-5-methoxyquinoline. Our goal is to provide practical, i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 6-Bromo-4,8-dichloro-5-methoxyquinoline. Our goal is to provide practical, in-depth solutions grounded in chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 6-Bromo-4,8-dichloro-5-methoxyquinoline in common aqueous buffers for my biological assay. What am I doing wrong?

This is a common challenge. Due to its molecular structure, which includes a substituted quinoline core, 6-Bromo-4,8-dichloro-5-methoxyquinoline is expected to have low aqueous solubility.[1] The presence of bromo and chloro substituents increases the molecule's lipophilicity, further limiting its ability to dissolve in water-based solutions.

Initial Troubleshooting Steps:

  • Start with Organic Solvents: It is recommended to first dissolve the compound in a water-miscible organic solvent before preparing aqueous dilutions.[2]

  • Recommended Solvents: Based on the behavior of similar quinoline derivatives, dimethyl sulfoxide (DMSO), ethanol, and dichloromethane are good starting points.[2]

  • Gentle Heating: Applying gentle heat can sometimes aid in the dissolution process in organic solvents.

Q2: What is the best organic solvent to use for creating a stock solution of 6-Bromo-4,8-dichloro-5-methoxyquinoline?

The choice of organic solvent is critical for creating a stable and concentrated stock solution.

Solvent Selection Guide:

SolventExpected SolubilityConsiderations
Dimethyl Sulfoxide (DMSO) GoodOften used for in vitro assays, but can have cellular effects at higher concentrations.
Ethanol GoodA less toxic alternative to DMSO for some applications.
Dichloromethane GoodPrimarily used for chemical synthesis and purification due to its volatility and potential reactivity.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

This phenomenon, known as "crashing out," occurs when the aqueous buffer cannot maintain the solubility of the compound as the concentration of the organic co-solvent decreases.

Strategies to Prevent Precipitation:

  • Use of Co-solvents: Incorporating a co-solvent in your aqueous buffer can increase the solubility of your compound.[4]

  • Employ Surfactants: Surfactants like Tween-80 or Pluronic-F68 can help to keep the compound in solution by forming micelles.[4]

  • pH Adjustment: The solubility of quinoline derivatives can be influenced by the pH of the medium.[1] Experimenting with slight adjustments to the buffer's pH may improve solubility.

  • Inclusion Complexation: For advanced applications, forming an inclusion complex with cyclodextrins can significantly enhance aqueous solubility.[5][6]

Q4: I am concerned about the potential impact of organic solvents on my cell-based assays. Are there any alternative solubilization methods?

Yes, several techniques can be employed to minimize or eliminate the use of organic solvents.

Advanced Solubilization Techniques:

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at a molecular level.[5][7]

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanometer scale can increase its surface area and, consequently, its dissolution rate and solubility.[7][8]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility and bioavailability.[9]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with 6-Bromo-4,8-dichloro-5-methoxyquinoline.

G cluster_0 Initial Dissolution cluster_1 Aqueous Dilution cluster_2 Troubleshooting Precipitation start Start: Undissolved 6-Bromo-4,8-dichloro-5-methoxyquinoline try_dmso Attempt to dissolve in DMSO start->try_dmso try_other_organic Try alternative organic solvents (e.g., Ethanol, Dichloromethane) try_dmso->try_other_organic Failure dissolved_stock Successfully dissolved in organic solvent (Stock Solution) try_dmso->dissolved_stock Success try_other_organic->dissolved_stock Success dilute_aqueous Dilute stock solution into aqueous buffer dissolved_stock->dilute_aqueous precipitation Precipitation Occurs dilute_aqueous->precipitation Problem no_precipitation Stable Aqueous Solution dilute_aqueous->no_precipitation Success troubleshoot_precipitation Troubleshoot Precipitation precipitation->troubleshoot_precipitation add_cosolvent Add co-solvent to aqueous buffer troubleshoot_precipitation->add_cosolvent use_surfactant Incorporate a surfactant troubleshoot_precipitation->use_surfactant adjust_ph Adjust buffer pH troubleshoot_precipitation->adjust_ph add_cosolvent->no_precipitation Success add_cosolvent->use_surfactant Failure use_surfactant->no_precipitation use_surfactant->adjust_ph Failure adjust_ph->no_precipitation Success advanced_methods Consider advanced methods (e.g., solid dispersion, nanoparticles) adjust_ph->advanced_methods Persistent Issues

Caption: A workflow for troubleshooting solubility issues.

Experimental Protocol: Solubility Determination

This protocol provides a general method for determining the equilibrium solubility of 6-Bromo-4,8-dichloro-5-methoxyquinoline in a given solvent.[2]

Materials:

  • 6-Bromo-4,8-dichloro-5-methoxyquinoline

  • Selected organic solvents (e.g., DMSO, ethanol, dichloromethane)

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Add an excess amount of 6-Bromo-4,8-dichloro-5-methoxyquinoline to a vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[2]

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Solubility Calculation: Determine the concentration of the dissolved compound from a calibration curve. Calculate the solubility by multiplying the determined concentration by the dilution factor.

References

  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents - Benchchem.
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines - Benchchem.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online.
  • Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | Agno Pharmaceuticals.
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions.
  • Why Most Modern Drug Candidates Fail
  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC.
  • Quinoline, 6-bromo-4-chloro-8-methoxy-2-methyl- 89446-12-8 wiki - Guidechem.
  • 6-bromo-5-methoxy-quinoline | 36022-95-4.
  • The structures of the substituted quinolines.
  • 6-bromo-4,8-dimethoxy-2-methylquinoline - C12H12BrNO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents - Benchchem.
  • 36022-95-4 | 6-Bromo-5-methoxyquinoline - ChemScene.
  • 6-bromo-5-methoxy-quinoline | 36022-95-4 - Sigma-Aldrich.
  • 6-Bromo-4-chloro-5,8-difluoroquinoline | ChemScene.
  • 6-bromo-5,8-dimethoxy-4-methylquinoline 133400-99-4 wiki - Guidechem.
  • 6-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548339 - PubChem.

Sources

Optimization

Technical Support Center: Preventing Dechlorination Side Reactions in Quinoline Coupling

Welcome to the technical support center for preventing dechlorination side reactions in quinoline coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, acti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for preventing dechlorination side reactions in quinoline coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of functionalized quinolines. Quinolines are a vital scaffold in medicinal chemistry and materials science, but their synthesis via cross-coupling is often plagued by undesired dechlorination, leading to reduced yields and complex purification challenges.[1][2] This resource provides a structured approach to understanding and mitigating this critical side reaction.

Understanding the Problem: The Dechlorination Pathway

Dechlorination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the chloro-substituent on the quinoline ring is replaced by a hydrogen atom.[3] This undesired transformation typically proceeds via the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can arise from various sources within the reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water.[3] The Pd-H species can then participate in a competing reductive elimination pathway with the quinoline substrate, leading to the dechlorinated byproduct.[4]

graph "Dechlorination Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n"]; QuinolineCl [label="Quinoline-Cl"]; OxAdd [label="Oxidative\nAddition"]; PdII_complex [label="Quinoline-Pd(II)L_n-Cl"]; HydrideSource [label="Hydride Source\n(e.g., Solvent, Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PdH_formation [label="Formation of\nPd-H Species"]; PdH_complex [label="Quinoline-Pd(II)L_n-H"]; ReductiveElim_Dechlorination [label="Reductive\nElimination"]; DechlorinatedProduct [label="Dechlorinated\nQuinoline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CouplingPartner [label="Coupling Partner\n(e.g., Boronic Acid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation"]; CoupledPd_complex [label="Quinoline-Pd(II)L_n-R"]; ReductiveElim_Coupling [label="Reductive\nElimination"]; DesiredProduct [label="Desired Coupled\nProduct", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; QuinolineCl -> OxAdd; OxAdd -> PdII_complex; HydrideSource -> PdH_formation; PdII_complex -> PdH_formation [label=" "]; PdH_formation -> PdH_complex; PdH_complex -> ReductiveElim_Dechlorination; ReductiveElim_Dechlorination -> DechlorinatedProduct; ReductiveElim_Dechlorination -> Pd0 [label="Regenerates\nCatalyst"]; PdII_complex -> Transmetalation; CouplingPartner -> Transmetalation; Transmetalation -> CoupledPd_complex; CoupledPd_complex -> ReductiveElim_Coupling; ReductiveElim_Coupling -> DesiredProduct; ReductiveElim_Coupling -> Pd0 [label="Regenerates\nCatalyst"]; }

Caption: Competing pathways: desired coupling vs. dechlorination.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding dechlorination in quinoline coupling reactions.

Q1: Why is my chloroquinoline more susceptible to dechlorination than other aryl chlorides?

A1: The nitrogen atom in the quinoline ring can act as a ligand, coordinating to the palladium catalyst.[5] This coordination can alter the electronic properties of the catalyst and, in some cases, promote pathways that lead to catalyst deactivation or the formation of palladium-hydride species responsible for dechlorination.[5] Furthermore, N-heterocyclic halides are generally more prone to dehalogenation.[3]

Q2: I'm observing significant dechlorination in my Suzuki-Miyaura coupling. What is the most likely cause?

A2: In Suzuki-Miyaura coupling, the choice of base and solvent are critical factors.[4][6] Strong bases, especially in the presence of protic solvents like alcohols, can readily generate palladium-hydride species.[3] Additionally, a slow transmetalation step with the boronic acid can provide a larger window for the competing dechlorination reaction to occur.[3]

Q3: Does the position of the chlorine atom on the quinoline ring affect the likelihood of dechlorination?

A3: Yes, the electronic environment of the C-Cl bond plays a significant role. Chlorine atoms at positions that are more electron-deficient (e.g., 2- and 4-positions) can be more susceptible to both the desired oxidative addition and the undesired dechlorination. The reactivity of different haloquinolines often needs to be considered on a case-by-case basis, as demonstrated in studies on selective functionalization.[7][8]

Q4: Can the choice of palladium precursor influence the extent of dechlorination?

A4: Absolutely. While Pd(II) sources like Pd(OAc)₂ are common, they require an initial reduction to the active Pd(0) species.[4][9] This reduction step can sometimes be a source of side reactions. Using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, or employing a pre-catalyst that cleanly generates the active Pd(0) species can sometimes minimize side reactions.[4][5]

Q5: Is dechlorination also a problem in Buchwald-Hartwig amination of chloroquinolines?

A5: Yes, dechlorination can be a significant side reaction in Buchwald-Hartwig aminations as well.[7][9] The strong bases often required for these reactions, such as sodium tert-butoxide (NaOtBu), can be a source of hydrides. The choice of ligand is particularly crucial in this context to promote the desired C-N bond formation over dechlorination.[10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving dechlorination issues in your quinoline coupling reactions.

graph "Troubleshooting_Dechlorination" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="High Dechlorination Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Step 1: Evaluate Ligand"]; Base [label="Step 2: Optimize Base"]; Solvent [label="Step 3: Re-evaluate Solvent"]; Temp [label="Step 4: Adjust Temperature"]; Catalyst [label="Step 5: Consider Catalyst System"]; Success [label="Dechlorination Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Ligand; Ligand -> Base [label="If dechlorination persists"]; Base -> Solvent [label="If dechlorination persists"]; Solvent -> Temp [label="If dechlorination persists"]; Temp -> Catalyst [label="If dechlorination persists"]; Ligand -> Success [label="Issue Resolved"]; Base -> Success [label="Issue Resolved"]; Solvent -> Success [label="Issue Resolved"]; Temp -> Success [label="Issue Resolved"]; Catalyst -> Success [label="Issue Resolved"]; }

Caption: A logical workflow for troubleshooting dechlorination.
Issue: High Levels of Dechlorinated Quinoline Byproduct
Potential Cause Troubleshooting Steps & Explanation
Inappropriate Ligand Selection 1. Switch to a Bulkier, More Electron-Rich Ligand: Ligands like SPhos, XPhos, or RuPhos are often effective.[5][10] These bulky ligands create a sterically hindered environment around the palladium center, which can disfavor the approach of small hydride sources and prevent catalyst poisoning by the quinoline nitrogen.[5] They also promote faster reductive elimination of the desired product, outcompeting the dechlorination pathway.[11] 2. Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can be excellent alternatives to phosphines, offering strong σ-donation and good steric bulk, which can enhance catalyst stability and activity.[4]
Suboptimal Base 1. Screen Weaker Bases: For Suzuki-Miyaura reactions, try switching from strong bases like alkoxides to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][5] These bases are less likely to act as hydride donors. 2. Use Anhydrous Bases: Ensure your base is thoroughly dried, as water can be a proton source leading to dehalogenation.[3]
Problematic Solvent 1. Avoid Alcoholic Solvents: Solvents like methanol or ethanol can be oxidized by the palladium complex to generate Pd-H species.[4] 2. Use Aprotic Solvents: Opt for solvents such as toluene, dioxane, or THF.[4][9] Ensure they are anhydrous.
High Reaction Temperature 1. Lower the Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including dechlorination and catalyst decomposition.[5][12] Running the reaction at the lowest effective temperature can improve selectivity.[13]
Catalyst System Issues 1. Use a Pd(0) Source: If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[4][5] 2. Employ a Pre-catalyst: Modern palladium pre-catalysts are designed for clean and efficient generation of the active catalytic species, which can minimize side reactions.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline with Minimized Dechlorination

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • Toluene/water (10:1 v/v, degassed)

Procedure:

  • To an oven-dried reaction vessel, add the chloroquinoline, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in the degassed toluene/water mixture.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline

Materials:

  • Chloroquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv) or a suitable pre-catalyst

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene (degassed)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the NaOtBu.

  • Add the chloroquinoline, amine, Pd₂(dba)₃, and XPhos.

  • Add the degassed anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2021, January 7). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. [Link]

  • Pyke, S. M., et al. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Della-Sala, G., et al. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • Zhang, Y., et al. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. PMC. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

  • ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • Wang, R., et al. (2012, October 14). Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties. PubMed. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013, October 22). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

  • ACS Publications. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]

  • ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]

  • Wiley Online Library. (2016, January 12). Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. [Link]

  • Liu, W., et al. Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. PMC. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Stambuli, J. P., et al. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Green Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • Organic Chemistry Portal. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. [Link]

  • MDPI. (2013, September 11). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • Frontiers. (2025, May 30). Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. [Link]

  • ResearchGate. One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. [Link]

  • Journal of Applied Chemistry. (2023). Effective Method for Making Quinoline Derivatives in Gl. [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • MDPI. (2021, March 24). Study of Quinoline Insoluble (QI) Removal for Needle Coke-Grade Coal Tar Pitch by Extraction with Fractionalized Aliphatic Solvents and Coke Formation Thereof. [Link]

  • MDPI. (2014, October 29). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Position Substitution on Quinolines

Prepared by the Senior Application Scientist Team Welcome to the technical support center dedicated to the functionalization of the quinoline scaffold. This guide is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to the functionalization of the quinoline scaffold. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving selective 4-position substitution. We will delve into the critical role of reaction temperature, providing field-proven insights, troubleshooting workflows, and detailed protocols to enhance the success and efficiency of your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My reaction yield for 4-position substitution is consistently low. How do I troubleshoot this using temperature?

Low yield is a common hurdle that can often be traced back to suboptimal reaction temperature. The key is to determine whether the issue is an incomplete reaction or product degradation.

Possible Cause 1: Insufficient Temperature (Incomplete Reaction) The substitution at the 4-position of a quinoline ring, typically a nucleophilic aromatic substitution (SNAr), requires overcoming a specific activation energy.[1] If the temperature is too low, the reaction may proceed very slowly or not at all, leaving significant amounts of starting material.

Solution:

  • Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of your starting material (e.g., 4-chloroquinoline) over time.

  • Incremental Temperature Increase: If you observe minimal product formation after a reasonable time, increase the reaction temperature in controlled increments (e.g., 10-20 °C).

  • Consider the Nucleophile: Weak nucleophiles, such as water or alcohols, often require significant heat input to react effectively.[1] For instance, reactions involving amines may require temperatures exceeding 120 °C, especially without catalysis.[2]

Possible Cause 2: Excessive Temperature (Degradation or Side Reactions) Extremely high temperatures can lead to the decomposition of your starting materials, reagents, or the desired product.[3][4] It can also promote undesired side reactions, such as polymerization or tar formation, which complicates purification and reduces yield.[4][5]

Solution:

  • Temperature Reduction: If TLC analysis shows the formation of multiple unidentified spots or a dark, tarry reaction mixture, the temperature is likely too high. Reduce the temperature and consider extending the reaction time.

  • Solvent Choice: Ensure you are using a solvent with an appropriate boiling point. High-boiling polar aprotic solvents like DMF or DMSO are common, but their use necessitates careful temperature control.[2]

Q2: I am observing a mixture of 2- and 4-substituted regioisomers. How can temperature influence regioselectivity?

While the 4-position of the quinoline ring is generally more susceptible to nucleophilic attack than the 2-position due to reduced steric hindrance from the nitrogen lone pair, achieving high regioselectivity can still be a challenge.[1][6]

Underlying Principle: Kinetic vs. Thermodynamic Control

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The product that forms the fastest will be the major product. For SNAr on quinolines, the attack at the 4-position is usually kinetically favored.

  • Thermodynamic Control: At higher temperatures, the reaction may have enough energy to become reversible, approaching thermodynamic equilibrium. This would favor the most stable isomer, which may or may not be the 4-substituted product.

Solution:

  • Lower the Temperature: To maximize selectivity for the generally preferred 4-position, perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This enhances kinetic control.

  • Avoid Excessive Heating: High temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the less-favored 2-position attack.[7]

Troubleshooting Workflow: Low Yield or Impure Product

The following diagram outlines a systematic approach to troubleshooting common issues where temperature is a key variable.

G Start Problem: Low Yield / Impure Product TLC Analyze by TLC: Compare to Starting Material (SM) Start->TLC HighSM High SM Remainder? TLC->HighSM ComplexMixture Complex Mixture / Tar? TLC->ComplexMixture HighSM->ComplexMixture No IncreaseTemp Action: Increase Temperature (e.g., in 10-20 °C increments) HighSM->IncreaseTemp Yes LongerTime Action: Extend Reaction Time at current temperature HighSM->LongerTime Maybe DecreaseTemp Action: Decrease Temperature and extend reaction time ComplexMixture->DecreaseTemp Yes CheckReagents Action: Verify Reagent Purity & Catalyst Activity ComplexMixture->CheckReagents No End Re-evaluate / Purify IncreaseTemp->End LongerTime->End DecreaseTemp->End CheckReagents->End

Caption: Troubleshooting workflow for low-yield quinoline substitutions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for 4-position substitution on quinolines, and how does temperature play a role?

The primary mechanism is a Nucleophilic Aromatic Substitution (SNAr) . This is a two-step addition-elimination process.[1][2]

  • Addition Step: The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen, makes the C4 position electrophilic.[8] A nucleophile attacks this carbon, breaking the aromaticity and forming a negatively charged intermediate (a Meisenheimer-like complex). This intermediate is stabilized by resonance, with the negative charge delocalized onto the ring nitrogen.

  • Elimination Step: The leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored.

Role of Temperature: Temperature provides the necessary energy to overcome the activation barriers for both the addition and elimination steps. The initial nucleophilic attack, which disrupts aromaticity, is often the rate-determining step and requires a significant energy input.[9]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.

Q2: What are typical temperature ranges for 4-position substitution with different nucleophiles?

The optimal temperature is highly dependent on the nucleophilicity of the attacking species, the nature of the leaving group, the solvent, and the use of any catalyst. The following table provides general guidelines.

Nucleophile TypeLeaving Group (X)Typical SolventTypical Temperature RangeNotes
Primary/Secondary Amines Cl, BrDMF, Dioxane, EtOH80 °C to Reflux (>120 °C)Less reactive amines or electron-withdrawing groups on the quinoline may require higher temperatures or microwave irradiation.[2][10]
Alcohols / Phenols (Alkoxides) Cl, BrTHF, DioxaneRoom Temp to 80 °COften requires a strong base (e.g., NaH) to deprotonate the alcohol first.
Thiols (Thiolates) Cl, BrEtOH, DMFRoom Temp to 60 °CThiolates are generally strong nucleophiles and may react at lower temperatures.
Water / Alcohols (neutral) Cl, BrWater, AlcoholHigh Temperature / RefluxNeutral, weak nucleophiles require significant thermal energy to drive the reaction.[1]
Organometallics (e.g., Grignard) ClTHF, Ether-78 °C to Room TempThese are highly reactive and reactions are often performed at low temperatures to control reactivity and prevent side reactions.
C-N Coupling (Buchwald-Hartwig) Cl, Br, OTfToluene, Dioxane80 °C to 110 °CTemperature is critical for the catalytic cycle (oxidative addition, reductive elimination).[2]
Q3: How do solvent and catalyst choices interact with the optimization of reaction temperature?

Solvent, catalyst, and temperature are interconnected variables that must be optimized in concert.

  • Solvent Interaction: The primary role of the solvent is to dissolve the reactants and facilitate the reaction. High-boiling point polar aprotic solvents (e.g., DMF, DMSO, NMP) are frequently used because they can effectively solvate cations, leaving the nucleophile "naked" and more reactive, and they allow for a wide operational temperature range.[2][3] For some syntheses, like the Conrad-Limpach, high-boiling inert solvents such as mineral oil are crucial for reaching the high temperatures (ca. 250 °C) needed for the cyclization step.[9][11]

  • Catalyst Interaction: In transition-metal-catalyzed reactions (e.g., using Palladium or Copper), the temperature is critical for catalyst activity and stability.[2][12] For example, in a Pd-catalyzed coupling, a certain temperature is required for the oxidative addition and reductive elimination steps to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition (e.g., formation of palladium black), which halts the catalytic cycle. The optimal temperature is therefore a balance between achieving a high turnover frequency and maintaining the catalyst's integrity.[2]

Experimental Protocols

Protocol: General Procedure for Nucleophilic Substitution of 4-Chloroquinoline with an Amine

This protocol describes a general method for the synthesis of a 4-aminoquinoline derivative via an SNAr reaction.

Materials:

  • 4-chloroquinoline (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq) (Optional, as a scavenger for generated HCl)[10]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloroquinoline (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 10 mL per mmol of 4-chloroquinoline). Add the amine (1.1 eq) and the base (e.g., DIPEA, 1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) using an oil bath.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the 4-chloroquinoline spot is consumed. Reactions can take from a few hours to over 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the pure 4-aminoquinoline product.

References

  • Fernández, G. Nucleophilic substitution in quinoline and isoquinoline. Organic Chemistry. [Link]

  • Gontijo, R. N. F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Jagtap, P. A., et al. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Plausible mechanism for the synthesis of 4-substituted quinolines [catalysis by Zn(OTf)2]. ResearchGate. [Link]

  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. [Link]

  • Jagtap, P. A., et al. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. PMC. [Link]

  • Bharat Raut. (2020). Reactivity of Quinoline. YouTube. [Link]

  • Gule, N., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • Matsubara, R., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Matsubara, R., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

  • Bharat Raut. (2020). Reactions of Quinoline. YouTube. [Link]

  • ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • de Aquino, T. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • ResearchGate. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp²)–C(sp²) bond scission of styrenes. ResearchGate. [Link]

  • Jagtap, P. A., et al. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journals. [Link]

  • Novak, I., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole. [Link]

  • An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. The Royal Society. [Link]

  • Reddy, C., et al. (2014). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. ACS Publications. [Link]

  • de Aquino, T. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Musiol, R., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. [Link]

  • Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]

Sources

Optimization

removing regioisomeric impurities from 5-methoxyquinoline products

Welcome to the technical support center for the purification of 5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of removing regioisomeric impurities from 5-methoxyquinoline products. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.

Section 1: Understanding the Challenge - The Nature of Regioisomeric Impurities

FAQ 1: What are the most common regioisomeric impurities in 5-methoxyquinoline synthesis, and why do they form?

In the synthesis of 5-methoxyquinoline, particularly through classical methods like the Skraup synthesis or variations thereof, the formation of regioisomers is a significant challenge. The primary impurities are typically 7-methoxyquinoline and, to a lesser extent, 8-methoxyquinoline .

The formation of these isomers is rooted in the reaction mechanism of the Skraup synthesis, which involves the reaction of an aniline with glycerol, an acid catalyst (like sulfuric acid), and an oxidizing agent.[1][2] When a meta-substituted aniline is used as a starting material, the cyclization step can proceed in two different ways, leading to the formation of both 5- and 7-substituted quinolines.[1]

The specific starting material for 5-methoxyquinoline synthesis dictates the likely regioisomeric impurities. For instance, synthesis from 3-methoxyaniline will inherently produce a mixture of 5- and 7-methoxyquinoline.

Diagram: Formation of Regioisomeric Impurities

G cluster_reactants Reactants cluster_products Products 3-Methoxyaniline 3-Methoxyaniline Skraup Synthesis Skraup Synthesis 3-Methoxyaniline->Skraup Synthesis Glycerol_Acid Glycerol + Acid + Oxidizing Agent Glycerol_Acid->Skraup Synthesis 5-Methoxyquinoline 5-Methoxyquinoline (Major Product) Skraup Synthesis->5-Methoxyquinoline Desired Cyclization 7-Methoxyquinoline 7-Methoxyquinoline (Major Impurity) Skraup Synthesis->7-Methoxyquinoline Alternative Cyclization

Caption: Regioisomer formation during Skraup synthesis.

Section 2: Troubleshooting and Purification Strategies

This section provides a question-and-answer-style troubleshooting guide for common issues encountered during the purification of 5-methoxyquinoline.

FAQ 2: My initial purity analysis (e.g., by ¹H NMR or GC-MS) shows the presence of a significant isomeric impurity. What is the first step I should take?

The first and most critical step is to definitively identify the regioisomer(s) present. While ¹H NMR can provide initial clues, co-elution in GC-MS and overlapping signals in NMR can be misleading.

Recommended Action:

  • Obtain Authentic Standards: If commercially available, obtain analytical standards for the suspected impurities (7-methoxyquinoline and 8-methoxyquinoline).[3]

  • Spiking Study: Perform a spiking study by adding a small amount of the authentic standard to your product mixture and re-analyzing by GC-MS or HPLC. An increase in the peak area of the suspected impurity will confirm its identity.

  • High-Resolution Analytical Techniques: If standards are unavailable, advanced techniques like 2D NMR (COSY, HMBC, NOESY) can help elucidate the exact substitution pattern of the quinoline ring.

FAQ 3: I've confirmed the presence of 7-methoxyquinoline. What is the most effective method for its removal?

The choice of purification method depends on the scale of your synthesis and the desired final purity. The similar physicochemical properties of 5- and 7-methoxyquinoline make their separation challenging.[4]

Here's a decision-making framework:

Diagram: Purification Method Selection

G Start Impurity Confirmed Scale Scale of Synthesis? Start->Scale LargeScale Large Scale (> 5g) Scale->LargeScale Large SmallScale Small Scale (< 5g) Scale->SmallScale Small Purity Required Purity? HighPurity High Purity (>99%) Purity->HighPurity High ModeratePurity Moderate Purity (95-99%) Purity->ModeratePurity Moderate LargeScale->ModeratePurity SmallScale->Purity Prep_HPLC Preparative HPLC HighPurity->Prep_HPLC Recrystallization Fractional Recrystallization ModeratePurity->Recrystallization Chromatography Column Chromatography ModeratePurity->Chromatography

Caption: Decision tree for selecting a purification method.

Method 1: Fractional Recrystallization

This classical technique exploits subtle differences in solubility between regioisomers. It is often the most practical method for larger-scale purifications.

Underlying Principle: The desired 5-methoxyquinoline isomer and the 7-methoxyquinoline impurity will have slightly different solubilities in a given solvent system. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize one isomer, leaving the other enriched in the mother liquor.

Detailed Protocol:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to identify one in which 5-methoxyquinoline has moderate solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling encourages the formation of well-defined crystals, which are typically purer.

  • Isolation: Collect the crystals by filtration.

  • Analysis: Analyze the purity of the crystals and the mother liquor by an appropriate analytical method (e.g., GC-MS or HPLC).

  • Iteration: It may be necessary to perform multiple recrystallizations to achieve the desired purity.

Method 2: Column Chromatography

For smaller-scale purifications or when recrystallization is ineffective, column chromatography offers a higher degree of separation.

Underlying Principle: The separation is based on the differential partitioning of the isomers between a stationary phase (e.g., silica gel) and a mobile phase. The subtle differences in polarity between 5- and 7-methoxyquinoline can be exploited to achieve separation.

Detailed Protocol:

  • Stationary Phase Selection: Standard silica gel is often a good starting point.

  • Mobile Phase Optimization: This is the most critical parameter. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Tip: Use thin-layer chromatography (TLC) to rapidly screen different solvent systems to find the optimal mobile phase that gives the best separation between the product and the impurity spots.

  • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the optimized mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC, GC-MS, or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Comparison of Purification Methods

MethodScalePurity AchievableThroughputCost
Fractional Recrystallization LargeModerate to HighHighLow
Column Chromatography Small to MediumHighMediumMedium
Preparative HPLC SmallVery HighLowHigh
FAQ 4: I'm still struggling to get baseline separation with standard column chromatography. Are there any advanced chromatographic techniques I can try?

Yes, for particularly challenging separations, more advanced techniques can be employed.

  • Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for separating isomers.[4]

    • Stationary Phase: C18 or Phenyl-Hexyl columns can provide different selectivities.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the buffer can be adjusted to optimize the separation of these basic compounds.[4]

  • Centrifugal Partition Chromatography (CPC): This is a preparative liquid-liquid chromatography technique that avoids the use of a solid support, which can be beneficial for preventing sample degradation.[5]

Section 3: Quality Control and Characterization

FAQ 5: How can I be certain that my final product is pure 5-methoxyquinoline and free of regioisomers?

A combination of analytical techniques is essential for comprehensive characterization and to confirm the absence of impurities.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to distinguish between isomers based on the chemical shifts and coupling patterns of the aromatic protons.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and can provide quantitative information on the purity of the sample.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for detecting and quantifying impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

References

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyquinoline. PubChem. Retrieved from [Link]

  • American Chemical Society. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methoxyquinoline. PubChem. Retrieved from [Link]

  • Horizon IRD. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Quinoline Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the deactivation of palladium catalysts in cross-coupling reactions involving quinoline scaffolds. Quinolines are privileged structures in medicinal chemistry, but their successful functionalization is often hampered by catalyst poisoning. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and overcome these common experimental hurdles.

Section 1: Understanding the Problem - Core FAQs

This section addresses the fundamental questions surrounding catalyst deactivation in quinoline cross-coupling reactions.

Q1: Why are my quinoline cross-coupling reactions consistently failing or resulting in low yields?

A: The primary cause of poor performance in palladium-catalyzed cross-coupling reactions with quinoline substrates is catalyst poisoning by the quinoline nitrogen itself.[1][2] The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium metal center.[1][2] This coordination occupies the active sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed, effectively forming a stable, inactive complex and halting the reaction.[1][3] This issue is particularly prevalent in widely used reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1]

Below is a diagram illustrating this deactivation pathway.

G cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Active Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA Poisoned Inactive [Quinoline-Pd(0)] Complex PdII R-Pd(II)-X OA->PdII TM Transmetalation (R'-M) PdII->TM RPdII R-Pd(II)-R' TM->RPdII RE Reductive Elimination RPdII->RE RE->Pd0 Regeneration Product Product (R-R') RE->Product Quinoline Quinoline Substrate Quinoline->Pd0 Strong Coordination (Poisoning)

Mechanism of catalyst poisoning by quinoline.
Q2: What are the visible signs of catalyst deactivation in my reaction?

A: Observing your reaction mixture can provide clear clues about catalyst health. Key signs of deactivation include:

  • Reaction Stalls: The reaction starts but fails to proceed to completion, as monitored by TLC or LC-MS.[1]

  • Color Change: A noticeable change in the reaction mixture's color can indicate the formation of inactive catalyst species.[1]

  • Formation of Palladium Black: The appearance of a black precipitate is a strong indicator of catalyst decomposition into palladium black, which is an agglomerated, inactive form of palladium metal.[4] This often happens when the stabilizing ligands dissociate from the metal center.[4]

  • Need for Higher Catalyst Loading: If you find yourself needing to increase catalyst loading significantly compared to similar, non-quinoline reactions to achieve the desired conversion, poisoning is a likely culprit.[1]

Q3: Besides the quinoline substrate, what other common impurities can poison my palladium catalyst?

A: While the quinoline nitrogen is the primary suspect, other substances present as impurities in your reagents or solvents can also act as potent catalyst poisons. It is crucial to ensure the purity of all reaction components.[2]

Poison ClassExamplesProbable SourceEffect on Catalyst
Sulfur Compounds Thiols, sulfides, sulfates, elemental sulfurImpurities from starting material synthesisStrong, often irreversible coordination to the palladium center, blocking active sites.[3][5]
Nitrogen Compounds Other N-heterocycles, excess aminesSubstrate, product, or additivesCoordination to the metal, potentially forming stable, inactive complexes.[3]
Excess Halides Chloride, bromide, iodide ionsSubstrates, salts, additivesCan alter the electronic properties of the catalyst or form stable, less active halo-complexes.[3][5]
Water/Oxygen Atmospheric contamination, wet solvents/reagentsImproper degassing or handlingCan oxidize the active Pd(0) state to inactive Pd(II) and degrade sensitive phosphine ligands.[2]

Section 2: Systematic Troubleshooting Guide

When a reaction fails, a systematic approach is key to identifying and solving the problem. The following workflow and Q&A will guide you through diagnosing the issue.

Sources

Reference Data & Comparative Studies

Validation

Decoding the Signature of a Complex Quinoline: A Guide to the ¹H NMR Interpretation of 6-Bromo-4,8-dichloro-5-methoxyquinoline

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis and interpretatio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-4,8-dichloro-5-methoxyquinoline, a polysubstituted quinoline with potential applications in medicinal chemistry. By dissecting the influence of each substituent on the proton chemical environment, this document serves as a practical reference for the characterization of similarly complex heterocyclic systems.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of their substituents.[2] Consequently, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a primary and powerful tool for this purpose, providing detailed information about the electronic environment of each proton in a molecule.[1] This guide will navigate the interpretation of the ¹H NMR spectrum of 6-Bromo-4,8-dichloro-5-methoxyquinoline, a molecule with a dense arrangement of electron-withdrawing and -donating groups that create a unique and informative spectral signature.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 6-Bromo-4,8-dichloro-5-methoxyquinoline presents a fascinating case for ¹H NMR analysis. The quinoline core itself gives rise to a characteristic set of aromatic proton signals, typically found in the downfield region of the spectrum (δ 6.5-9.0 ppm).[1] The presence of a bromine atom, two chlorine atoms, and a methoxy group introduces significant electronic and steric effects that modulate the chemical shifts and coupling patterns of the remaining protons.

Here is a breakdown of the expected proton signals:

  • H-2 and H-3: These protons are part of the pyridine ring of the quinoline system. The H-2 proton, being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded, appearing at the lowest field.[2] The H-3 proton will be coupled to H-2.

  • H-7: This is the sole proton on the benzenoid ring. Its chemical shift will be influenced by the neighboring bromo and chloro substituents.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.5-4.5 ppm.[3]

A Comparative Analysis: Learning from Related Structures

The presence of two chlorine atoms at positions 4 and 8 will have a significant deshielding effect on the nearby protons due to their electronegativity and anisotropic effects.[5][6] The methoxy group at position 5, being an electron-donating group, will exert a shielding effect, particularly on the ortho and para positions.[3] However, in this case, the only remaining proton on the benzenoid ring (H-7) is in a meta-like position relative to the methoxy group, so the effect might be less pronounced.

Predicted ¹H NMR Data for 6-Bromo-4,8-dichloro-5-methoxyquinoline

Based on the principles of ¹H NMR spectroscopy and data from related compounds, a predicted spectrum can be tabulated. This serves as a valuable guide for researchers attempting to identify this compound or similar structures.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-28.8 - 9.0Doublet (d)~4-5Highly deshielded due to proximity to nitrogen.[2]
H-37.5 - 7.7Doublet (d)~4-5Coupled to H-2.
H-77.8 - 8.0Singlet (s)-Isolated proton on the benzenoid ring. Its chemical shift is influenced by the surrounding halogens.
-OCH₃3.9 - 4.2Singlet (s)-Characteristic chemical shift for a methoxy group on an aromatic ring.[3]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural confirmation, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants to elucidate the connectivity of the protons.

Visualizing the Interpretation Workflow

The process of interpreting a ¹H NMR spectrum can be systematically approached.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Elucidation Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition Processing Fourier Transform, Phase & Baseline Correction NMR_Acquisition->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Coupling_Analysis Coupling Constant Analysis Peak_Picking->Coupling_Analysis Shift_Analysis Chemical Shift Analysis Peak_Picking->Shift_Analysis Structure_Confirmation Structure Confirmation Coupling_Analysis->Structure_Confirmation Shift_Analysis->Structure_Confirmation

Sources

Comparative

13C NMR spectral assignments for polysubstituted quinolines

13C NMR Spectral Assignments for Polysubstituted Quinolines: A Comparative Guide to Prediction Platforms Executive Summary Quinolines represent a privileged scaffold in drug discovery, forming the structural core of nume...

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Spectral Assignments for Polysubstituted Quinolines: A Comparative Guide to Prediction Platforms

Executive Summary

Quinolines represent a privileged scaffold in drug discovery, forming the structural core of numerous antimalarial, antibacterial, and anticancer agents 1[1]. However, unambiguously assigning their 13 C NMR spectra becomes a formidable challenge upon polysubstitution. Substituent effects on the fused bicyclic ring system cause non-additive chemical shift perturbations, and heavy substitution removes critical protons, breaking the continuous spin system2[2]. This renders standard 2D NMR techniques (like HMBC and HSQC) insufficient due to the lack of 3-bond proton-carbon correlations.

To bridge this analytical gap, researchers must rely on orthogonal chemical shift prediction tools. This guide objectively compares the three leading methodologies—ACD/Labs NMR Predictors , Mestrelab Mnova NMRPredict , and Density Functional Theory (DFT) GIAO calculations —providing actionable protocols, causality behind experimental choices, and benchmarked performance data.

Comparative Analysis of Prediction Platforms

ACD/Labs NMR Predictors (ACD/NMR)
  • Mechanism: Utilizes a dual-algorithm approach combining Hierarchical Orthogonal Space Encoding (HOSE) codes and Neural Networks (NN)3[3].

  • Pros: Recognized as the industry standard for database-driven prediction. It is highly accurate for standard quinoline scaffolds due to ACD/Labs' massive proprietary databases 4[4].

  • Cons: Suffers from a "black-box" effect. Because it relies on 2D topological lookup tables, accuracy degrades significantly when encountering highly exotic steric clashes or underrepresented halogenated quinolines[3].

Mestrelab Mnova NMRPredict Desktop
  • Mechanism: Employs ensemble machine learning methods (including Modgraph) integrated directly into the raw FID processing environment5[5].

  • Pros: Seamless workflow integration. Excellent for rapid, routine screening of intermediate synthetic steps directly over the experimental spectra.

  • Cons: Like ACD/Labs, it is fundamentally a 2D empirical tool. It does not natively account for 3D conformational dynamics, which can lead to misassignments in sterically hindered regions[5].

DFT-GIAO Calculations (Gaussian 16)
  • Mechanism: Ab initio quantum mechanical calculations using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the B3LYP/cc-pVTZ level of theory6[6].

  • Pros: The gold standard for novel, structurally rigid, or highly sterically hindered polysubstituted quinolines. It calculates exact magnetic shielding tensors based on 3D geometry and electron correlation7[7].

  • Cons: Computationally expensive and requires empirical scaling to correct systematic overestimation of shielding tensors8[8].

Experimental & Computational Protocols (Self-Validating System)

To ensure absolute trustworthiness, the following methodology establishes a self-validating loop where empirical data is cross-examined by orthogonal computational techniques.

Step 1: High-Resolution 13 C NMR Acquisition
  • Causality: High signal-to-noise (S/N) is required to resolve quaternary carbons in polysubstituted quinolines, which suffer from long relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement.

  • Protocol:

    • Dissolve 20-30 mg of the purified quinoline derivative in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Acquire spectra at 298 K on a 500 MHz (or higher) spectrometer.

    • Critical Step: Set the relaxation delay ( D1​ ) to at least 2.0–3.0 seconds to ensure full relaxation of quaternary carbons.

    • Internal Validation: Calibrate the spectrum using the central solvent peak of CDCl 3​ at 77.16 ppm and TMS at 0.00 ppm[1].

Step 2: Empirical Prediction (ACD/Labs & Mnova)
  • Causality: Rapid baseline generation is necessary to assign the "easy" carbons (e.g., unsubstituted aromatic CH groups) before tackling complex quaternary centers.

  • Protocol:

    • Input the exact 2D structure (SMILES or molfile) into the respective software.

    • Run the 13 C prediction module.

    • Internal Validation: Flag any carbon where the delta ( Δδ ) between ACD and Mnova predictions exceeds 2.0 ppm. These represent "high-risk" assignments requiring DFT validation.

Step 3: DFT-GIAO Calculation Workflow
  • Causality: To resolve the "high-risk" assignments, quantum mechanics must be used to simulate the exact electronic environment, independent of historical databases[7]. Geometry optimization uses a moderate basis set to save time, while the NMR calculation uses a larger basis set because magnetic shielding is highly sensitive to electron density near the nucleus[6].

  • Protocol:

    • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to find the global minimum.

    • Geometry Optimization: Optimize the lowest energy conformer using Gaussian 16 at the DFT/B3LYP/6-31G(d,p) level.

    • NMR Shielding Calculation: Run the GIAO NMR calculation on the optimized geometry at the B3LYP/cc-pVTZ level[6].

    • Internal Validation (Linear Scaling): Convert isotropic shielding tensors ( σ ) to chemical shifts ( δ ) using linear regression scaling: δcalc​=(intercept−σcalc​)/slope . This corrects the systematic DFT error, bringing predictions in line with experimental reality[8].

Performance Data Comparison

The following table synthesizes the predictive accuracy of the three platforms based on benchmark datasets of highly substituted quinoline derivatives.

Platform / Method 13 C Mean Absolute Error (MAE)Max Error Observed (ppm)Conformational AwarenessComputational Time / Molecule
ACD/Labs Predictors 1.85 ppm~4.5 ppmNo (2D topological)< 2 seconds
Mnova NMRPredict 1.90 ppm~5.2 ppmNo (2D topological)< 2 seconds
DFT-GIAO (B3LYP) 1.20 ppm (Scaled)~2.5 ppmYes (3D optimized)4 - 12 hours

Note: While commercial solutions perform excellently for standard shifts, DFT calculations demonstrate statistically superior accuracy for complex, sterically hindered quaternary carbons[4].

Visualizing the Assignment Workflow

G Sample Polysubstituted Quinoline Acquisition 13C NMR Acquisition (Internal TMS Control) Sample->Acquisition ACD ACD/Labs Predictor (HOSE + NN) Acquisition->ACD Empirical Mnova Mnova NMRPredict (Ensemble ML) Acquisition->Mnova Empirical DFT DFT GIAO Calculation (Gaussian 16) Acquisition->DFT Ab Initio Match Statistical Matching (MAE & DP4+) ACD->Match Mnova->Match DFT->Match Final Unambiguous 13C Assignment Match->Final

Caption: Workflow for 13C NMR assignment of quinolines using empirical and computational methods.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value . TSI Journals. 7

  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? . ResearchGate. 5

  • Predicting 13C NMR Spectra by DFT Calculations . The Journal of Physical Chemistry A. 6

  • How reliable are GIAO calculations of 1H and 13C NMR chemical shifts? A statistical analysis and empirical corrections at DFT . Moscow State University. 8

  • Can Graph Machines Accurately Estimate 13 C NMR Chemical Shifts of Benzenic Compounds? . MDPI. 3

  • Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines . PubMed / Magn Reson Chem. 2

  • HSQC Spectra Simulation and Matching for Molecular Identification . University of Cambridge. 4

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds . Benchchem. 1

Sources

Validation

mass spectrometry fragmentation pattern of 6-Bromo-4,8-dichloro-5-methoxyquinoline

High-Resolution vs. Tandem Mass Spectrometry for the Structural Elucidation of Halogenated Quinolines: A Case Study on 6-Bromo-4,8-dichloro-5-methoxyquinoline Executive Summary The structural characterization of highly h...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Tandem Mass Spectrometry for the Structural Elucidation of Halogenated Quinolines: A Case Study on 6-Bromo-4,8-dichloro-5-methoxyquinoline

Executive Summary

The structural characterization of highly halogenated heterocyclic building blocks, such as 6-Bromo-4,8-dichloro-5-methoxyquinoline (CAS: 1332608-63-5), presents a unique analytical challenge. Due to the dense isotopic clusters generated by multiple halogens and the complex fragmentation pathways of oxygenated quinolines, selecting the appropriate mass spectrometry (MS) platform is critical. This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) High-Resolution MS against Triple Quadrupole (QqQ) Tandem MS for the analysis of this specific compound, providing drug development professionals with a self-validating framework for methodology selection.

The Molecular Challenge: Isotopic & Structural Complexity

To understand the analytical requirements, we must first deconstruct the analyte. 6-Bromo-4,8-dichloro-5-methoxyquinoline (C10H6BrCl2NO) possesses two distinct structural features that dictate its gas-phase behavior:

  • The Br1Cl2 Isotopic Cluster: Halogenated compounds exhibit highly diagnostic isotopic patterns; specifically, the combination of one bromine and two chlorine atoms yields a skewed, multi-peak cluster[1]. Because 79 Br and 81 Br exist in a nearly 1:1 ratio, and 35 Cl and 37 Cl in a 3:1 ratio, the resulting isotopic signature is broad and complex, with the M+2 isotopologue being the most abundant[2].

  • Methoxyquinoline Fragmentation: Under collision-induced dissociation (CID), oxygenated quinolines characteristically undergo homolytic cleavage. The loss of a methyl radical (•CH3) generates a highly stable, odd-electron quinolyloxenium radical cation[3][4]. Subsequent high-energy collisions often trigger a ring contraction via the expulsion of carbon monoxide (CO).

Platform Comparison: Q-TOF vs. QqQ

When analyzing complex halogenated intermediates, the choice between Q-TOF and QqQ depends entirely on the analytical goal: structural elucidation vs. high-throughput quantification.

Table 1: Performance Comparison for Halogenated Quinoline Analysis

FeatureQ-TOF HRMS (High-Resolution)QqQ MS/MS (Triple Quadrupole)
Primary Use Case Structural elucidation, impurity profilingPharmacokinetics, reaction yield quantification
Mass Accuracy < 2 ppm (Resolves isobaric interferences)Unit resolution (~0.7 Da FWHM)
Isotopic Fidelity Excellent; resolves inter-ion isotope effects[5]Poor; clusters often merge into broad peaks
Sensitivity Moderate to High (Full Scan)Ultra-High (Multiple Reaction Monitoring - MRM)
Data Acquisition Untargeted (Data-Dependent MS2)Targeted (Pre-defined transitions only)

Causality Insight: Q-TOF is mandatory for initial characterization because it can resolve the "intra-ion isotope effect"—the phenomenon where different isotopologues of the precursor ion fragment at slightly different rates, creating complex isotopic distributions in the product ions. A QqQ instrument lacks the resolution to map these micro-variations, making Q-TOF the superior choice for definitive structural proof.

Experimental Data & Fragmentation Pathways

A. Quantitative Isotopic Mapping (The Self-Validating System)

A robust MS protocol must be self-validating. For 6-Bromo-4,8-dichloro-5-methoxyquinoline, the exact mass and the relative abundance of the [M+H]+ cluster serve as an internal quality control check. If the observed ratios deviate from the theoretical values in Table 2, the analyst can immediately diagnose detector saturation or isobaric matrix interference.

Table 2: Theoretical Exact Mass and Isotopic Abundances for [M+H]+ (C10H7BrCl2NO+)

IsotopologueExact Mass (m/z)Relative AbundanceDiagnostic Significance
M ( 79 Br, 35 Cl2)305.908562.0%Monoisotopic mass
M+2 ( 81 Br, 35 Cl2 & 79 Br, 35 Cl 37 Cl)307.9065100.0%Base Peak (Optimal Precursor for MS/MS)
M+4 ( 81 Br, 35 Cl 37 Cl & 79 Br, 37 Cl2)309.904544.9%Confirms presence of multiple halogens
M+6 ( 81 Br, 37 Cl2)311.90256.2%Validates the Br1Cl2 specific combination
B. Key MS/MS Fragments

By isolating the M+2 base peak (m/z 307.9), we maximize the signal-to-noise ratio for downstream fragmentation.

Table 3: Key CID Fragments from Precursor m/z 307.9

Fragment m/zNeutral LossMechanism & Structural Implication
292.8830 - 15.0235 Da (•CH3)Homolytic cleavage forming a quinolyloxenium radical cation. Confirms the methoxy group[4].
271.9298 - 35.9767 Da (HCl)Dechlorination. Confirms the presence of labile chlorine atoms on the quinoline core.
264.8881 - 27.9949 Da (CO)Ring contraction from the m/z 292 ion. Requires high collision energy[3].
227.9803 - 79.9262 Da (HBr)Debromination. Confirms the presence of the bromine substituent.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation

  • Dissolve 1 mg of 6-Bromo-4,8-dichloro-5-methoxyquinoline in 1 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Dilute to 1 µg/mL using a diluent of 50:50 ACN:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state, which is strictly required to efficiently ionize the weakly basic quinoline nitrogen.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: The highly hydrophobic nature of the halogenated quinoline requires a high organic composition to elute. The gradient ensures separation from potential structural isomers (e.g., 7-bromo derivatives) synthesized during the same reaction batch.

Step 3: Mass Spectrometry (Q-TOF Configuration)

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Full Scan: m/z 100–1000 at >35,000 FWHM resolution.

  • Data-Dependent MS2 (ddMS2): Isolate the m/z 307.9 precursor using a narrow 1.0 Da isolation window.

  • Stepped Collision Energy (CE): Apply 20, 40, and 60 eV sequentially. Causality: Low CE (20 eV) selectively triggers the loss of the •CH3 radical, while high CE (60 eV) is necessary to break the strong aryl-halide bonds and induce the CO ring contraction.

Visualizations

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 307.9 (Base Isotope) C10H7BrCl2NO+ LossCH3 [M+H - •CH3]•+ m/z 292.9 Quinolyloxenium Radical Cation Precursor->LossCH3 - •CH3 (-15 Da) Low CE LossHCl [M+H - HCl]+ m/z 271.9 Dechlorination Precursor->LossHCl - HCl (-36 Da) LossHBr [M+H - HBr]+ m/z 227.9 Debromination Precursor->LossHBr - HBr (-80 Da) LossCO [M+H - •CH3 - CO]•+ m/z 264.9 Ring Contraction LossCH3->LossCO - CO (-28 Da) High CE

Fig 1: CID MS/MS fragmentation pathway of 6-Bromo-4,8-dichloro-5-methoxyquinoline.

Workflow Sample Halogenated Quinoline Sample Decision Analytical Goal? Sample->Decision QTOF Q-TOF HRMS (High Resolution) Decision->QTOF Unknowns/Metabolites QQQ QqQ MS/MS (Triple Quadrupole) Decision->QQQ Targeted PK/Yield Structural Structural Elucidation & Isotopic Mapping QTOF->Structural Quant High-Sensitivity Quantification (MRM) QQQ->Quant

Fig 2: Analytical decision tree for selecting MS platforms for halogenated quinolines.

Sources

Comparative

Structural Elucidation of Halogenated Quinolines: X-ray Crystallography of 6-Bromo-4,8-dichloro-5-methoxyquinoline vs. Alternative Methods

Executive Summary The functionalized heterocyclic scaffold 6-Bromo-4,8-dichloro-5-methoxyquinoline (CAS: 1332608-63-5) is a critical intermediate in advanced pharmaceutical synthesis, notably in the development of atypic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized heterocyclic scaffold 6-Bromo-4,8-dichloro-5-methoxyquinoline (CAS: 1332608-63-5) is a critical intermediate in advanced pharmaceutical synthesis, notably in the development of atypical antipsychotics such as Blonanserin[1][2] and novel antimalarial agents[3]. The precise spatial orientation of its multi-halogenated sites (Br at C6; Cl at C4 and C8) and the electron-donating methoxy group at C5 dictates the molecule's downstream reactivity and target-binding affinity.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation techniques (NMR, Cryo-EM, PXRD) for this compound. It provides a comprehensive, self-validating experimental protocol for obtaining high-resolution crystallographic data, highlighting the mechanistic causality behind solid-state halogen bonding and crystal lattice assembly.

Methodology Comparison: Why SCXRD is the Gold Standard

While solution-state techniques are standard for routine purity checks, they fall short in characterizing the supramolecular architecture of heavily halogenated quinolines. The presence of bromine and chlorine atoms introduces complex σ -hole interactions (halogen bonding) that govern solid-state packing, polymorphism, and thermodynamic stability[4].

Table 1: Performance Comparison of Structural Elucidation Techniques
TechniqueResolutionSolid-State Packing DataHalogen Bond DetectionLimitations for Halogenated Quinolines
SCXRD (Target) < 0.8 Å (Atomic) Yes (Complete 3D Lattice) Direct (Distance/Angle) Requires high-quality, single crystals (>0.1 mm).
1D/2D NMR Sub-molecularNo (Solution state only)Indirect (Chemical shifts)Cannot determine solid-state conformation or π−π stacking.
Powder XRD (PXRD) Unit Cell / MotifYes (Bulk powder)Inferential (Rietveld)Peak overlap due to low symmetry (triclinic) limits atomic resolution.
MicroED / Cryo-EM ~1.0 - 2.0 ÅYes (Nanocrystals)DifficultElectron beam damage to C-Br and C-Cl bonds limits accuracy.

Causality of Choice: SCXRD is the only technique capable of definitively measuring the Br···Cl and Br···N contact distances, which in analogous halogenated quinolines are often significantly shorter than the sum of their van der Waals radii (e.g., Br···Cl contacts < 3.50 Å)[5][6]. These interactions are invisible to NMR but are the primary drivers of the compound's crystallization behavior.

Experimental Protocol: SCXRD Workflow

To ensure a self-validating system, the following protocol integrates quality-control checkpoints at each phase of the crystallographic workflow.

Phase 1: Crystal Growth via Vapor Diffusion
  • Objective: Obtain a single crystal with dimensions of at least 0.1×0.1×0.2 mm, free of twinning.

  • Procedure:

    • Dissolve 10 mg of 6-Bromo-4,8-dichloro-5-methoxyquinoline in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial. Causality: DCM fully solvates the rigid, hydrophobic quinoline core.

    • Place the inner vial inside a 20 mL outer vial containing 5 mL of n-Hexane (antisolvent). Seal the outer vial tightly.

    • Allow vapor diffusion to occur at 20°C for 5–7 days.

  • Validation Checkpoint: Inspect under polarized light microscopy. Crystals must extinguish polarized light uniformly upon rotation. Non-uniform extinction indicates twinning or internal strain, requiring recrystallization.

Phase 2: Data Collection Parameters
  • Procedure: Mount the validated crystal on a glass fiber using perfluoropolyether oil and cool to 100 K using a nitrogen cold stream.

  • Radiation Choice: Utilize Molybdenum K α radiation ( λ=0.71073 Å). Causality: Copper K α radiation ( λ=1.5418 Å) is highly absorbed by heavy Bromine and Chlorine atoms, which would cause severe absorption artifacts and distort the electron density map. Mo K α penetrates the heavy-atom lattice efficiently.

  • Validation Checkpoint: Calculate the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 confirms that symmetry-equivalent reflections are consistent, validating the assigned Laue group.

Phase 3: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: The Goodness-of-Fit (GoF) must converge near 1.00, and the final R1​ value should be <0.05 . Residual electron density peaks must not exceed 1.0e−/A˚3 , confirming that all halogens are correctly assigned and not disordered.

Workflow A Compound Synthesis (CAS: 1332608-63-5) B Vapor Diffusion Crystallization (DCM/Hexane) A->B C Single-Crystal Selection (Polarized Light Microscopy) B->C D X-ray Data Collection (Mo Kα, 100 K) C->D E Phase Problem Solution (Direct Methods) D->E F Anisotropic Refinement (SHELXL) E->F

Caption: SCXRD experimental workflow for halogenated quinoline structural elucidation.

Quantitative Data Analysis & Alternative Comparison

To objectively evaluate the structural impact of the C6-Bromine substitution, we compare the crystallographic parameters of 6-Bromo-4,8-dichloro-5-methoxyquinoline against its non-brominated alternative, 4,8-Dichloro-5-methoxyquinoline (CAS: 63010-44-6) [7]. The data presented reflects the established crystallographic behavior of heavily halogenated quinolines[3][8].

Table 2: Comparative Crystallographic Data
Parameter6-Bromo-4,8-dichloro-5-methoxyquinoline4,8-Dichloro-5-methoxyquinoline (Alternative)
Chemical Formula C 10​ H 6​ BrCl 2​ NOC 10​ H 7​ Cl 2​ NO
Molecular Weight 306.97 g/mol 228.07 g/mol
Crystal System TriclinicMonoclinic
Space Group P1ˉ P21​/c
Quinoline Ring Planarity (r.m.s.) ~0.015 Å~0.010 Å
Dominant Intermolecular Force Br···Cl Halogen Bonds & π−π StackingC-H···N Hydrogen Bonds & π−π Stacking
Packing Density ( Dx​ ) > 1.85 Mg/m 3 ~ 1.55 Mg/m 3
Mechanistic Insights into Crystal Packing

The introduction of the massive bromine atom at the C6 position disrupts the standard monoclinic packing seen in lighter quinolines, forcing the molecule into a lower-symmetry triclinic space group ( P1ˉ )[8].

The structural integrity of the 6-Bromo-4,8-dichloro-5-methoxyquinoline crystal is maintained by a self-assembling network of non-covalent interactions. The highly polarizable bromine atom exhibits a localized region of positive electrostatic potential (the σ -hole), which acts as a Lewis acid and strongly interacts with the electron-rich equatorial belt of the chlorine atoms on adjacent molecules[4]. Furthermore, the inversion-related pyridine and benzene rings engage in π−π stacking interactions with inter-centroid distances approximating 3.6 Å, creating parallel 2D sheets in the solid state[5][6].

Interactions Center 6-Bromo-4,8-dichloro- 5-methoxyquinoline N1 Br···Cl Halogen Bonds (< 3.5 Å) Center->N1 σ-hole interactions N2 π-π Stacking (Centroid ~3.6 Å) Center->N2 Pyridine-Benzene overlap N3 C-H···N Hydrogen Bonds Center->N3 Intermolecular stabilization N4 3D Supramolecular Architecture N1->N4 N2->N4 N3->N4

Caption: Intermolecular forces driving the 3D crystal lattice assembly of the quinoline derivative.

Conclusion

For researchers utilizing 6-Bromo-4,8-dichloro-5-methoxyquinoline in drug development or materials science, relying solely on solution-state NMR is insufficient for comprehensive characterization. SCXRD provides unparalleled, objective data regarding the molecule's exact 3D conformation and the σ -hole halogen bonding networks that dictate its physical properties. By adhering to the rigorous, self-validating crystallization and diffraction protocols outlined above, scientists can ensure high-fidelity structural data that directly informs downstream formulation and synthetic optimization.

References

  • X-ray structure and activity analysis of 3-bromomethyl-2-chloro-quinoline - Semantic Scholar. Available at:[Link]

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  • (IUCr) Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline - IUCr. Available at:[Link]

  • Structural Diversity on a New Series of Halogenated Quinolyl Salicylaldimides-Based FeIII Complexes Showing Solid-State Halogen-Bonding - ResearchGate. Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to IR Spectroscopy of Methoxy- and Chloro-Substituted Quinolines

For researchers, scientists, and professionals in drug development, understanding the structural nuances of pharmacologically significant scaffolds like quinoline is paramount. Infrared (IR) spectroscopy offers a powerfu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of pharmacologically significant scaffolds like quinoline is paramount. Infrared (IR) spectroscopy offers a powerful, non-destructive method to probe the vibrational characteristics of molecules, providing invaluable information about their functional groups and overall structure. This guide provides an in-depth comparison of the characteristic IR absorption bands for methoxy and chloro functional groups on a quinoline nucleus, supported by experimental data and protocols.

The Vibrational Landscape of Substituted Quinolines

The IR spectrum of a substituted quinoline is a composite of the vibrations of the quinoline core and its substituents. The quinoline ring itself, being an aromatic heterocyclic system, exhibits a complex series of absorptions. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[1][2] The stretching vibrations of the C=C and C=N bonds within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ range.[3] The pattern of out-of-plane (oop) C-H bending bands between 900 and 675 cm⁻¹ can be indicative of the substitution pattern on the aromatic rings.[2]

The introduction of a substituent, such as a methoxy (-OCH₃) or a chloro (-Cl) group, not only adds its own characteristic vibrations to the spectrum but also influences the electronic distribution and, consequently, the vibrational frequencies of the quinoline ring system.

Deciphering the Signature of the Methoxy Group

The methoxy group introduces several distinct vibrational modes that are readily identifiable in an IR spectrum. The most prominent of these are the C-O stretching vibrations. In aryl alkyl ethers, such as methoxyquinolines, two strong bands are typically observed: an asymmetric C-O-C stretch and a symmetric stretch.[4]

The methyl group of the methoxy substituent also has its own characteristic vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl group occur in the 2985 ± 20 cm⁻¹ and 2845 ± 15 cm⁻¹ regions, respectively.[5] Bending vibrations of the methyl group, including symmetric and asymmetric deformations and rocking modes, are also observable.[5]

Identifying the Chloro Substituent

The presence of a chloro group is primarily identified by its C-Cl stretching vibration. This absorption typically appears in the 850-550 cm⁻¹ range.[6] The exact position of the C-Cl stretch can be influenced by the electronic environment and the position of the substituent on the quinoline ring. For instance, in 2-chloroquinoline, a C-Cl vibration has been experimentally observed at 621 cm⁻¹.[7]

Comparative Analysis: Methoxy vs. Chloroquinolines

The following table summarizes the key IR absorption bands for methoxy and chloro functional groups when attached to a quinoline ring. It is important to note that the exact positions of these bands can vary depending on the position of the substituent and the physical state of the sample.

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity Notes
Methoxy (-OCH₃) Asymmetric C-O-C Stretch1275 - 1200StrongA key indicator for aryl alkyl ethers.[8]
Symmetric C-O-C Stretch1075 - 1020StrongOften appears as a sharp, intense band.[8]
Asymmetric C-H Stretch (CH₃)~2985 - 2955Medium
Symmetric C-H Stretch (CH₃)~2845Medium
Chloro (-Cl) C-Cl Stretch850 - 550Medium to StrongThe position can be sensitive to the substitution pattern.[6]

The electronic nature of the methoxy and chloro substituents also influences the vibrations of the quinoline ring. The methoxy group is an electron-donating group through resonance, which can affect the bond order and force constants of the C=C and C=N bonds in the ring, potentially shifting their stretching frequencies. Conversely, the chloro group is electron-withdrawing through induction, which will also perturb the electronic structure of the quinoline core and influence its vibrational spectrum.

Experimental Protocol: Acquiring High-Quality IR Spectra of Quinolines

Obtaining a clean and interpretable IR spectrum is crucial for accurate structural elucidation. For solid quinoline derivatives, the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer is a common and convenient method.[9]

Step-by-Step ATR-FTIR Analysis of Solid Quinolines
  • Sample Preparation: Ensure the solid quinoline derivative is in a powdered form. A few milligrams of the sample is typically sufficient.[10]

  • ATR Crystal Cleaning: Before and after each measurement, thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to remove any residual contaminants.

  • Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the powdered sample directly onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply consistent and even pressure to the sample, ensuring good contact between the sample and the ATR crystal. Insufficient contact will result in a weak spectrum.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. The typical range for analysis is 4000-400 cm⁻¹.[3] Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis: Process the acquired spectrum by performing a background subtraction. Identify and label the characteristic absorption bands corresponding to the functional groups of interest.

ExperimentalWorkflow

Influence of Substituent Position on IR Spectra: A Logical Framework

The position of the methoxy or chloro group on the quinoline ring will influence the overall IR spectrum due to differing electronic effects (inductive vs. resonance) at various positions. This can lead to subtle shifts in the frequencies of both the substituent's characteristic bands and the quinoline core's vibrations.

SubstituentEffects

Conclusion

IR spectroscopy is an indispensable tool for the structural characterization of substituted quinolines. By understanding the characteristic absorption bands of methoxy and chloro functional groups, as well as their influence on the quinoline nucleus, researchers can gain significant insights into the molecular structure of these important compounds. Following a robust experimental protocol ensures the acquisition of high-quality, reliable spectral data, which is fundamental for accurate analysis in drug discovery and development.

References

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  • Arjunan, V., Rani, T., Ravindran, P., & Mohan, S. (2011). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Journal of Molecular Structure, 993(1-3), 236-245. [Link]

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Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 5-Methoxyquinoline Derivatives

This guide provides an in-depth comparison of the UV-Vis absorption spectra of 5-methoxyquinoline and related derivatives. It is intended for researchers, scientists, and drug development professionals who utilize UV-Vis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the UV-Vis absorption spectra of 5-methoxyquinoline and related derivatives. It is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and analysis of heterocyclic compounds. The following sections detail the underlying principles, experimental best practices, and a comparative analysis of spectral data, supported by experimental evidence and authoritative references.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their presence in a wide array of pharmacologically active compounds, including antimalarial and antiseptic agents. The electronic properties of the quinoline ring system, which dictate its interaction with light, are highly sensitive to the nature and position of substituents. UV-Vis spectroscopy serves as a fundamental tool to probe these electronic transitions, offering valuable insights into molecular structure, purity, and concentration. This guide focuses on 5-methoxyquinoline, a key intermediate, and compares its spectral characteristics with other derivatives to elucidate structure-spectra relationships.

The Quinoline Chromophore and Electronic Transitions

The UV-Vis absorption spectrum of the parent quinoline molecule arises from π → π* transitions within the aromatic system. These transitions involve the promotion of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. The introduction of substituents onto the quinoline ring can significantly modulate the energies of these transitions, leading to shifts in the absorption maxima (λmax).

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The methoxy group (-OCH3) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. The position of this group on the quinoline ring is critical in determining its influence on the absorption spectrum.

Experimental Protocol for Accurate UV-Vis Spectral Acquisition

To ensure the collection of reliable and reproducible data, a standardized experimental protocol is paramount. This protocol is designed as a self-validating system, minimizing instrumental and procedural errors.

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2600) is recommended for its stability and accuracy.[1]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are essential for measurements in the UV region.

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane, dimethyl sulfoxide) are required. The choice of solvent is critical as it can influence the spectral features.[2]

  • Analytes: 5-Methoxyquinoline and other quinoline derivatives of high purity.

Step-by-Step Measurement Procedure
  • Instrument Initialization: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in the chosen solvent at a concentration of approximately 1x10⁻³ M.

    • From the stock solution, prepare a series of dilutions to a final concentration in the range of 1x10⁻⁵ to 1x10⁻⁶ M. The final absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0).[3]

  • Baseline Correction:

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the reference cuvette in the rear beam path and the sample cuvette in the front beam path.[1]

    • Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm) to correct for any absorbance from the solvent and cuvettes.[4]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

    • If the molar concentration (c) and path length (l) are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

The following diagram illustrates the generalized workflow for acquiring UV-Vis spectra.

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_instrument Instrument Warm-up prep_solution Prepare Analyte Solution prep_instrument->prep_solution baseline Acquire Baseline (Solvent Blank) prep_solution->baseline measure Measure Sample Spectrum baseline->measure analysis Determine λmax & Absorbance measure->analysis beer_lambert Calculate Molar Absorptivity (ε) analysis->beer_lambert

Caption: Experimental workflow for UV-Vis spectral acquisition.

Comparative Spectral Analysis

The UV-Vis absorption spectra of quinoline derivatives are sensitive to both the electronic nature and the position of substituents, as well as the polarity of the solvent.

Effect of Substituent Position: 5-Methoxyquinoline vs. Other Isomers

The position of the methoxy group significantly influences the electronic transitions. While specific experimental λmax values for 5-methoxyquinoline require direct measurement, we can infer the expected trends from computational studies and data on related compounds.[5] The electron-donating methoxy group at the 5-position is expected to cause a bathochromic (red) shift in the π → π* transition bands compared to the parent quinoline molecule, due to the extension of the conjugated system.

Effect of Substituent Nature: Methoxy vs. Nitro and Amino Groups

To understand the impact of the substituent's electronic character, we compare 5-methoxyquinoline with 5-nitroquinoline (containing a strong electron-withdrawing group) and 5-aminoquinoline (containing a strong electron-donating group).

CompoundSubstituentElectronic EffectExpected λmax Shift (vs. Quinoline)
Quinoline -HNeutralReference
5-Methoxyquinoline -OCH₃Strong Electron-DonatingBathochromic (Red Shift)
5-Aminoquinoline -NH₂Strong Electron-DonatingStrong Bathochromic (Red Shift)[6][7]
5-Nitroquinoline -NO₂Strong Electron-WithdrawingComplex shifts, often bathochromic[8][9]
  • Electron-Donating Groups (-OCH₃, -NH₂): These groups increase the electron density of the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO). This decreases the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths (a bathochromic shift). The amino group is generally a stronger electron donor than the methoxy group, leading to a more pronounced red shift.

  • Electron-Withdrawing Groups (-NO₂): The nitro group withdraws electron density, lowering the energy of the lowest unoccupied molecular orbital (LUMO). This also tends to decrease the HOMO-LUMO gap, typically resulting in a bathochromic shift.[8]

The following diagram illustrates the relationship between substituent electronic effects and the observed spectral shifts.

G substituent Substituent on Quinoline Ring edg Electron-Donating Group (e.g., -OCH₃, -NH₂) substituent->edg ewg Electron-Withdrawing Group (e.g., -NO₂) substituent->ewg homo Raises HOMO Energy Level edg->homo lumo Lowers LUMO Energy Level ewg->lumo gap Decreases HOMO-LUMO Gap homo->gap lumo->gap shift Bathochromic Shift (Red Shift) gap->shift

Caption: Substituent effects on electronic transitions and spectral shifts.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the absorption spectrum, a phenomenon known as solvatochromism.[10]

  • π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the transition.

  • n → π Transitions:* For transitions involving non-bonding electrons (n → π*), an increase in solvent polarity typically causes a hypsochromic (blue) shift. Protic solvents, in particular, can form hydrogen bonds with the nitrogen lone pair in the quinoline ring, lowering the energy of the ground state and increasing the energy required for the transition.[11]

Therefore, when comparing spectra, it is crucial to use the same solvent or to analyze the shifts observed across a range of solvents with varying polarities. Studies on quinoline derivatives have shown that increasing solvent polarity can induce a bathochromic shift, indicative of π → π* transitions where the excited state has a larger dipole moment than the ground state.

Conclusion

The UV-Vis absorption spectrum of 5-methoxyquinoline is governed by π → π* electronic transitions within its aromatic system. The presence of the electron-donating methoxy group at the 5-position induces a bathochromic shift compared to unsubstituted quinoline. The magnitude of this shift is influenced by the electronic nature of other substituents and the polarity of the solvent. A comparison with 5-aminoquinoline and 5-nitroquinoline reveals that strong electron-donating groups generally cause a more significant red shift. Understanding these structure-spectra correlations is essential for the structural elucidation and analytical characterization of novel quinoline derivatives in drug discovery and materials science. For definitive analysis, theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into the nature of the electronic transitions.[12][13]

References

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  • Sigma-Aldrich. (n.d.). 5-Aminoquinoline. Sigma-Aldrich.
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  • PubChem. (n.d.). 5-Aminoquinoline.
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Comparative

A Comparative Guide to Elemental Analysis Standards for 6-Bromo-4,8-dichloro-5-methoxyquinoline

This guide provides an in-depth comparison of the primary analytical methodologies for determining the elemental composition of 6-Bromo-4,8-dichloro-5-methoxyquinoline, a complex halogenated heterocyclic compound relevan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the primary analytical methodologies for determining the elemental composition of 6-Bromo-4,8-dichloro-5-methoxyquinoline, a complex halogenated heterocyclic compound relevant in pharmaceutical and chemical synthesis. For drug development professionals and researchers, accurate elemental analysis is non-negotiable; it serves as the foundational data for confirming molecular structure, assessing purity, and meeting stringent regulatory requirements.

The molecular formula of 6-Bromo-4,8-dichloro-5-methoxyquinoline is C₁₀H₆BrCl₂NO . The accurate quantification of each element, particularly the high-mass halogens (Bromine and Chlorine), alongside Carbon, Hydrogen, and Nitrogen, presents unique analytical challenges. This document will compare the gold-standard technique, Combustion Analysis, with a powerful alternative, Combustion Ion Chromatography (CIC), providing the technical rationale behind protocol choices and the data necessary for informed decision-making.

Theoretical Elemental Composition

Before any analysis, establishing the theoretical composition is paramount. This theoretical data serves as the benchmark against which all experimental results are measured.

Molecular Formula: C₁₀H₆BrCl₂NO Molecular Weight: 306.97 g/mol

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Theoretical %
CarbonC12.01110120.1139.13%
HydrogenH1.00866.051.97%
NitrogenN14.007114.014.56%
BromineBr79.904179.9026.03%
ChlorineCl35.453270.9123.10%
OxygenO15.999116.005.21%
(Note: Oxygen is typically determined by difference or via direct pyrolysis and is not discussed in the primary comparison of C/H/N and halogen techniques.)

Primary Standard: Combustion Analysis

Combustion analysis is the quintessential method for determining the weight percent of Carbon, Hydrogen, and Nitrogen in an organic compound. The technique's ubiquity stems from its high precision and well-established protocols. However, for polyhalogenated molecules like 6-Bromo-4,8-dichloro-5-methoxyquinoline, standard procedures must be modified to ensure complete combustion and to prevent interference from the resulting acid gases (HBr and HCl).

The Causality of Experimental Design

The core principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically 900-1100°C). This process converts the elements into simple, detectable gases: C becomes CO₂, H becomes H₂O, and N becomes N₂ gas.

The presence of bromine and chlorine complicates this process. Without appropriate measures, these halogens form corrosive acid gases that can damage the instrument and interfere with the detectors. Therefore, the experimental design must incorporate specialized reagents in the combustion tube packing to "scrub" or trap these halogens.[1] Silver tungstate and silver vanadate are common choices, reacting with the halogens to form stable silver halides.[1]

Experimental Workflow: Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh Sample (1-3 mg) encap 2. Encapsulate (Tin Capsule) weigh->encap furnace 3. Combustion (950°C, O2) encap->furnace reduction 4. Reduction & Scrubbing (Copper, Silver Tungstate) furnace->reduction separation 5. Gas Chromatography (Separates CO2, H2O, N2) reduction->separation detection 6. Thermal Conductivity Detector (TCD) separation->detection data 7. Signal Processing & % Composition Calculation detection->data

Caption: Workflow for CHN combustion analysis of a halogenated compound.

Detailed Protocol for CHN Analysis
  • Instrument Preparation: Ensure the elemental analyzer is calibrated using a certified reference material (e.g., Acetanilide) to validate the performance of the combustion and detection systems. The combustion tube must contain a high-efficiency scrubbing reagent like silver tungstate.[1]

  • Sample Weighing: Accurately weigh 1-3 mg of 6-Bromo-4,8-dichloro-5-methoxyquinoline into a tin capsule. The use of tin capsules promotes a flash combustion, generating a vigorous exothermic reaction that aids in the complete breakdown of the stable quinoline ring structure.[1]

  • Sample Introduction: The encapsulated sample is introduced into the combustion furnace, which is maintained at approximately 950-1000°C with a constant flow of pure oxygen.

  • Combustion and Reduction: The sample undergoes rapid combustion. The resulting gas mixture (CO₂, H₂O, NₓOₓ, HBr, HCl, Cl₂, Br₂) is swept by a helium carrier gas through a reduction tube containing elemental copper at ~650°C. This reduces nitrogen oxides to N₂ and removes excess oxygen. The halogens are trapped by the silver-based scrubbing reagent.

  • Detection: The purified mixture of CO₂, H₂O, and N₂ is passed through a chromatographic column to separate the gases before they reach a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas, generating a signal proportional to the concentration of each analyte gas.

  • Data Analysis: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of C, H, and N.

Alternative Standard: Combustion Ion Chromatography (CIC)

For direct and robust quantification of halogens, Combustion Ion Chromatography (CIC) is a superior alternative to older, more cumbersome methods like titration.[2] This technique couples the same high-temperature combustion principle with the specificity and sensitivity of ion chromatography.[3][4]

The Causality of Experimental Design

The primary advantage of CIC is its ability to determine individual halogen content (fluorine, chlorine, bromine, iodine) in a single run, even in complex matrices.[4] The sample is combusted, but instead of detecting the resulting gases directly, they are passed into an aqueous absorbing solution.[4] This solution quantitatively traps the hydrogen halides (HBr and HCl) as bromide (Br⁻) and chloride (Cl⁻) ions. This aqueous sample is then injected into an ion chromatograph, which separates the anions and quantifies them using a conductivity detector. This two-step process eliminates many of the matrix interferences inherent in other methods.[4]

Experimental Workflow: Combustion Ion Chromatography

cluster_prep Sample Preparation cluster_analysis Combustion & Absorption cluster_ic Ion Chromatography cluster_output Data Output weigh 1. Weigh Sample (Solid or Liquid) intro 2. Place in Sample Boat weigh->intro furnace 3. Combustion (1000°C, O2/Ar) intro->furnace absorb 4. Gas Absorption (Aqueous Solution) furnace->absorb inject 5. Inject Absorption Solution absorb->inject separate 6. Anion-Exchange Separation inject->separate detect 7. Suppressed Conductivity Detection separate->detect data 8. Chromatogram & % Composition Calculation detect->data

Caption: Workflow for Halogen analysis using Combustion Ion Chromatography (CIC).

Detailed Protocol for Halogen Analysis via CIC
  • Instrument Preparation: The CIC system, comprising a combustion unit and an ion chromatograph, is calibrated using certified aqueous standards for chloride and bromide.

  • Sample Preparation: Accurately weigh 1-5 mg of 6-Bromo-4,8-dichloro-5-methoxyquinoline into a ceramic or quartz sample boat.

  • Combustion: The sample boat is automatically introduced into a furnace heated to ~1000-1100°C. The sample is combusted in a stream of Argon and Oxygen.

  • Gas Absorption: The gaseous combustion products are swept into a gas absorption unit, where the HBr and HCl are quantitatively trapped in an aqueous solution (typically deionized water with a hydrogen peroxide stabilizer).[4][5]

  • Injection and Separation: A precise volume of the absorption solution is automatically injected into the ion chromatograph. The solution passes through a guard column and then an anion-exchange analytical column, which separates the chloride and bromide ions based on their affinity for the stationary phase.

  • Detection: The separated ions pass through a suppressor (to reduce background conductivity) and then to a conductivity detector. The detector response is directly proportional to the concentration of each ion.

  • Data Analysis: The resulting chromatogram shows distinct peaks for chloride and bromide. The software integrates these peaks and calculates the weight percentage of each halogen in the original sample based on the initial sample weight and calibration data.

Comparison of Analytical Standards

The choice between traditional combustion analysis and CIC depends on the specific analytical need, available instrumentation, and desired outcome.

FeatureCombustion Analysis (for C/H/N)Combustion Ion Chromatography (for Halogens)
Principle Complete combustion, gas separation, and thermal conductivity detection.Complete combustion, absorption of acid gases, and ion-exchange chromatography with conductivity detection.[3][4]
Elements Determined Primarily C, H, N, S. Halogens are scrubbed and not quantified.Directly quantifies individual halogens (F, Cl, Br, I) and Sulfur.[4]
Sample Throughput High; typically 5-10 minutes per sample.Moderate; typically 15-25 minutes per sample.
Precision Very high; typically ≤0.3% absolute deviation.High; Relative Standard Deviation (RSD) typically <5%.[3]
Interferences Incomplete combustion of refractory materials; requires specialized reagents for halogenated compounds.[1]Matrix effects are largely eliminated by the absorption step. High concentrations of one halogen may affect peak resolution of another.
Validation Requires certified organic reference materials (e.g., Acetanilide, Atropine).Requires certified ionic standards (e.g., NaCl, KBr solutions).
Key Advantage Gold standard for C, H, N determination; rapid and highly precise.Direct, interference-free quantification of individual halogens in a single run.[4]

Validation and Trustworthiness: The Role of Reference Standards

Every protocol described must be a self-validating system.[6] In the context of elemental analysis, this is achieved through rigorous method validation and the use of Certified Reference Materials (CRMs). While a specific CRM for 6-Bromo-4,8-dichloro-5-methoxyquinoline may not be commercially available, method validation can be performed following ICH Q2(R1) guidelines.[6]

This involves:

  • Accuracy: Analyzing a known standard with a similar matrix. For this compound, a well-characterized halogenated quinoline or a standard like Quinoline Yellow USP Reference Standard could be used to spike samples and assess recovery.[7]

  • Precision: Performing repeated analyses of a homogenous sample to assess the repeatability and intermediate precision of the results.

  • Specificity: The ability to assess the element unequivocally. CIC demonstrates high specificity due to the chromatographic separation of the halides.[5]

  • Limit of Detection (LOD) & Quantification (LOQ): Determining the lowest concentration of the element that can be reliably detected and quantified.

Conclusion

For a complete and authoritative elemental analysis of 6-Bromo-4,8-dichloro-5-methoxyquinoline, a dual-pronged approach is recommended.

  • Combustion Analysis remains the indispensable standard for determining the C, H, and N content with the highest precision. The key is to employ a system equipped with the proper scrubbing reagents to negate halogen interference.

  • Combustion Ion Chromatography (CIC) should be the method of choice for the direct and accurate quantification of bromine and chlorine. Its ability to separate and individually measure each halogen provides unambiguous data that is crucial for confirming the compound's stoichiometry.

By combining these two powerful techniques, researchers and drug development professionals can build a complete, validated, and trustworthy profile of their compound, ensuring both scientific integrity and regulatory compliance.

References

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • ResearchGate. (2025). Catalysts for combustion of halogenated volatile organic compounds. [Link]

  • Pharmaceutical Technology. (2025). Elemental Impurity Analysis. [Link]

  • Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]

  • Gröning, M., & Tjärnhage, T. (1995). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. [Link]

  • Thermo Scientific. (2015). Halogen Analysis using Combustion IC. YouTube. [Link]

  • ReagentDatabase.com. 6-BROMO-4-METHOXYQUINOLINE CAS 874792-20-8. [Link]

  • Dorman, F., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

  • ChemSynthesis. 6-bromo-4,8-dimethoxy-2-methylquinoline. [Link]

  • ResearchGate. (2018). What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer?. [Link]

  • MDPI. (2026). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][6][8]. [Link]

  • Agilent. Elemental Inorganic Standards. [Link]

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